3-Ethylazetidine-3-carboxylic Acid: A Technical Guide to Conformationally Constrained Peptidomimetics
Executive Summary 3-Ethylazetidine-3-carboxylic acid (3-Et-Aze) represents a high-value structural motif in modern medicinal chemistry. As a C -tetrasubstituted cyclic amino acid, it combines the rigidifying properties o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Ethylazetidine-3-carboxylic acid (3-Et-Aze) represents a high-value structural motif in modern medicinal chemistry. As a C
-tetrasubstituted cyclic amino acid, it combines the rigidifying properties of the azetidine ring with the steric bulk of a quaternary center.
This guide details the physicochemical properties, synthesis, and strategic application of 3-Et-Aze. Unlike its non-substituted parent (Azetidine-3-carboxylic acid, Aze) or the acyclic analog (Isovaline), 3-Et-Aze offers a unique vector for modulating peptide conformation, proteolytic stability, and lipophilicity without significantly increasing molecular weight.
Part 1: Chemical Foundation & Properties
The core value of 3-Et-Aze lies in its ability to restrict the conformational space of a peptide backbone (
and torsion angles) while simultaneously projecting a hydrophobic ethyl group into the solvent or binding pocket.
Physicochemical Profile
Property
Value / Description
Chemical Name
3-Ethylazetidine-3-carboxylic acid
CAS Number
1213240-08-4 (Free Acid) / 610791-06-5 (N-Boc)
Molecular Formula
CHNO
Molecular Weight
129.16 g/mol
Structural Class
-Amino acid analog / C-tetrasubstituted -amino acid
pKa (Predicted)
-COOH: ~2.1 | -NH: ~9.5
Lipophilicity (cLogP)
Higher than Aze and Ala; comparable to Valine but constrained.[1]
Structural Logic: The Quaternary Constraint
3-Et-Aze introduces two distinct physical constraints:
Ring Strain: The 4-membered azetidine ring forces the
dihedral angle into a narrow range (typically -60° to -75°), enforcing a kink in the peptide chain similar to proline but with different geometry.
Gem-Disubstituent Effect (Thorpe-Ingold): The C3 quaternary center (ethyl + carboxyl) restricts the
angle, severely limiting the available Ramachandran space. This often stabilizes helical (-helix) or -turn secondary structures.
Figure 1: Mechanistic impact of the azetidine scaffold and ethyl substitution on peptide backbone conformation.
Part 2: Chemical Synthesis Protocol
While 3-Et-Aze is available commercially as a building block, in-house synthesis is often required for scale-up or derivative generation. The most robust route involves the
-alkylation of a protected azetidine-3-carboxylate .
Mechanistic Insight
Direct alkylation at the C3 position of an azetidine ring requires a strong base to generate the enolate. The choice of protecting group (PG) on the nitrogen is critical to prevent ring opening or polymerization. The N-Boc or N-Benzhydryl groups are preferred for their stability under basic conditions (LiHMDS/LDA).
Step-by-Step Synthesis Workflow
Precursor: 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (Commercially available or synthesized from epichlorohydrin).
Reagents:
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
Ethyl Iodide (EtI)
Dry Tetrahydrofuran (THF)
Ammonium Chloride (sat. aq.)
Protocol:
Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
Solution Preparation: Dissolve N-Boc-azetidine-3-carboxylic acid methyl ester (1.0 equiv) in dry THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
Enolization: Dropwise add LiHMDS (1.1 equiv) over 15 minutes.
Critical Checkpoint: Maintain temperature below -70°C to prevent decomposition. Stir for 45 minutes to ensure complete enolate formation.
Note: The reaction mixture may turn slightly yellow.
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.
Quench & Workup: Quench with saturated NH
Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over NaSO, and concentrate
in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Hydrolysis (Optional for Free Acid): Treat the ester with LiOH in THF/H
O to yield the free carboxylic acid.
Figure 2: Synthetic route for the generation of N-Boc-3-Ethylazetidine-3-carboxylic acid via enolate alkylation.
Part 3: Applications in Drug Discovery[2][3]
Proteolytic Stability Enhancement
Peptides containing natural amino acids are rapidly degraded by proteases (e.g., trypsin, chymotrypsin). 3-Et-Aze confers stability through two mechanisms:
Steric Shielding: The ethyl group at the C
position sterically hinders the approach of the catalytic triad of proteases to the adjacent amide bond.
Non-Recognition: As a non-proteinogenic amino acid, it is not recognized by the S1/S1' specificity pockets of common mammalian proteases.
Lipophilicity Tuning (The "Ethyl Scan")
In Lead Optimization, shifting from a methyl (Aze or Alanine) to an ethyl group increases lipophilicity (logP) without altering the fundamental charge state.
Effect: Improves membrane permeability and blood-brain barrier (BBB) penetration.
Data Point: The ethyl group adds approximately +1.0 to the cLogP relative to the unsubstituted Aze.
Peptidomimetic Design
3-Et-Aze is particularly effective in replacing Proline or Aib (Aminoisobutyric acid) residues in turn regions.
vs. Proline: 3-Et-Aze lacks the N-H proton (if N-alkylated) or possesses one (if part of the backbone), but the ring size (4 vs 5) alters the turn geometry, often tightening
-turns.
vs. Aib: Aib is a strong helix inducer. 3-Et-Aze mimics this helicogenicity but adds the constraint of the ring, reducing the entropic penalty of folding even further.
References
Chemical Identity & Availability
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid.[2] CAS No. 610791-06-5.[2][3] Available from Amadis Chemical and BLD Pharm.[4]
Synthesis of 3-Substituted Azetidines
Ji, Y., et al. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214. (Demonstrates the general strategy of functionalizing the azetidine-3-carboxylic acid scaffold).
Conformational Constraints in Peptides
Toniolo, C., et al. (2001). "C(alpha), alpha-disubstituted glycines: A new class of peptide secondary structure mimetics." Biopolymers.[5] (Foundational text on quaternary amino acid constraints like Aib and cyclic analogs).
Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.
Diao, L., & Meibohm, B. (2013). "Pharmacokinetics and Pharmacodynamics of Therapeutic Peptides." Clinical Pharmacokinetics.
Introduction: The Power of Constraint in Amino Acid Design
An In-depth Technical Guide to Non-Proteinogenic Azetidine-Containing Amino Acids: Synthesis, Properties, and Applications in Drug Discovery In the landscape of chemical biology and drug development, non-proteinogenic am...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Non-Proteinogenic Azetidine-Containing Amino Acids: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of chemical biology and drug development, non-proteinogenic amino acids serve as powerful tools to expand the chemical repertoire beyond the canonical 20 building blocks. Their unique side chains, stereochemistries, and backbone geometries allow for the fine-tuning of peptide and protein properties, leading to enhanced stability, novel biological activity, and improved pharmacokinetic profiles. Among these specialized building blocks, those containing an azetidine ring—a strained, four-membered nitrogenous heterocycle—represent a particularly compelling class of molecules.
The incorporation of the compact, rigid azetidine ring into an amino acid framework imparts significant conformational constraints. This structural feature makes them intriguing surrogates for proline, the only proteinogenic secondary amino acid, which itself plays a critical role in protein structure by inducing "kinks" in polypeptide chains. The smaller, more strained azetidine ring, however, imposes distinct geometric demands that can profoundly alter peptide conformation, stability, and biological function. This guide provides a technical overview of key azetidine-containing amino acids, from their natural origins and biosynthesis to their chemical synthesis and strategic applications in modern drug discovery.
Caption: Structural comparison of Proline and Azetidine-2-carboxylic Acid.
Part 1: Natural Occurrence and Biological Significance
Nature has harnessed the unique properties of azetidine-containing amino acids for various purposes, ranging from chemical defense to metal acquisition.
Azetidine-2-carboxylic Acid (Aze): The Proline Mimic and Natural Toxin
Azetidine-2-carboxylic acid (Aze) is the simplest and most well-known member of this class. It was first identified in 1955 in the lily-of-the-valley (Convallaria majalis) and is also found in other plants like Solomon's seal and in edible species such as table beets (Beta vulgaris).[1][2] Its structural similarity to proline allows it to act as a molecular mimic.[1][2]
This mimicry is the basis of its toxicity. Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline during protein synthesis, cannot efficiently distinguish between proline and Aze.[1] Consequently, Aze is mistakenly incorporated into nascent polypeptide chains at positions designated for proline.[2][3] This substitution has profound consequences:
Disrupted Protein Folding: The four-membered ring of Aze has different bond angles and puckering capabilities compared to proline's five-membered ring. This alteration disrupts the precise geometries required for proper protein folding, particularly in structurally demanding proteins like collagen, where it can inhibit synthesis and accumulation.[2][4]
Cellular Stress and Toxicity: The accumulation of misfolded proteins can lead to endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and potentially leading to apoptosis (cell death).[2][5] This mechanism underlies Aze's toxic and teratogenic effects observed in various animal models.[1][5]
2,4-Methanoproline: The Conformational Lock
A more complex, bicyclic azetidine derivative is 2,4-methanoproline, an amino acid isolated from the seeds of Ateleia herbert smithii.[6][7] This plant's seeds are notably resistant to predation, and it is believed that 2,4-methanoproline acts as a potent antifeedant.[7]
Structurally, 2,4-methanoproline can be viewed as a proline analogue where a methylene bridge links the C2 and C4 positions, creating a rigid 2-azabicyclo[2.1.1]hexane skeleton. This extreme conformational rigidity locks the peptide bond preceding it into a trans conformation, making it a valuable tool in peptide design for stabilizing specific secondary structures.[7]
Mugineic Acids: Nature's Metal Chelators
The mugineic acid family represents a class of phytosiderophores—metal-chelating compounds—synthesized by graminaceous plants (e.g., barley, wheat) to acquire essential micronutrients from the soil, particularly iron and zinc.[8][9] The core structure of these molecules features an azetidine-2-carboxylic acid moiety. Their biosynthesis is a fascinating pathway originating from L-methionine.
The key steps involve:
Trimerization: Three molecules of S-adenosyl-methionine (SAM) are combined by nicotianamine synthase (NAS) to form nicotianamine (NA).[8][10]
Amination and Reduction: Nicotianamine aminotransferase (NAAT) transfers an amino group, and the resulting intermediate is reduced by deoxymugineic acid synthase (DMAS) to yield 2'-deoxymugineic acid (DMA), the foundational member of the family.[9][10]
Hydroxylation: In some plants like barley, further hydroxylation steps catalyzed by dioxygenase enzymes produce mugineic acid (MA) and other derivatives.[8][9]
This pathway highlights a sophisticated biological strategy to synthesize a specialized amino acid derivative for a vital physiological function.
Caption: Simplified biosynthetic pathway of Mugineic Acids.
Part 2: Key Synthetic Methodologies
The development of robust synthetic routes to azetidine-containing amino acids is crucial for their study and application. As a senior application scientist, the focus is not just on the steps, but on the rationale behind them—why a particular strategy is chosen for its efficiency, stereocontrol, and scalability.
Synthesis of (S)-Azetidine-2-carboxylic Acid
A classical and reliable approach to optically active Aze begins with a readily available chiral precursor, such as L-α,γ-diaminobutyric acid. The core of this synthesis is an intramolecular cyclization.
Rationale: This pathway leverages a pre-existing stereocenter to establish the final product's chirality. The key transformation involves converting one of the amino groups into a good leaving group (via diazotization) to facilitate an intramolecular nucleophilic substitution (SN2) by the other amino group, thereby forming the strained four-membered ring.
Step 1: Diazotization. L-α,γ-diaminobutyric acid dihydrochloride is dissolved in aqueous hydrochloric acid and cooled to 0°C. A solution of sodium nitrite (NaNO₂) is added dropwise.
Causality: The nitrous acid formed in situ selectively converts the α-amino group into a diazonium salt, an excellent leaving group. The γ-amino group remains protonated and less reactive under these acidic conditions. This reaction yields γ-amino-α-chlorobutyric acid.
Step 2: Cyclization. The reaction mixture is carefully neutralized and then made basic by the addition of a base, such as barium hydroxide. The solution is heated.
Causality: The addition of base deprotonates the γ-amino group, turning it into a potent nucleophile. This nucleophile then attacks the carbon bearing the chloride (the leaving group from the previous step), closing the four-membered ring in an intramolecular SN2 reaction. Barium hydroxide is effective as it precipitates out as barium chloride, driving the reaction forward.
Step 3: Purification. The product is isolated from the reaction mixture, typically by ion-exchange chromatography, to yield pure L-azetidine-2-carboxylic acid.
Synthesis of 2,4-Methanoproline
Synthesizing the rigid, bicyclic 2,4-methanoproline requires a different strategy to construct the 2-azabicyclo[2.1.1]hexane skeleton. A modern and efficient approach utilizes 3-(chloromethyl)cyclobutanone as a key intermediate.[6][11][12]
Rationale: This strategy builds the bicyclic system by first constructing the cyclobutane ring and then forming the azetidine ring through an intramolecular cyclization onto an imine intermediate. This avoids the often low-yielding photochemical [2+2] cycloadditions used in earlier syntheses.[11]
Caption: Synthetic workflow for 2,4-Methanoproline analogues.
Step 1: Synthesis of 3-(chloromethyl)cyclobutanone. Dichloroketene (generated in situ) undergoes a [2+2] cycloaddition with allyl chloride. The resulting dichlorinated cyclobutanone is then treated with a reducing agent like zinc in acetic acid to remove the chlorine atoms from the ring, affording the key precursor.
Causality: This two-step sequence is a scalable method to produce the required cyclobutanone intermediate, which is the cornerstone of the entire synthesis.[6]
Step 2: Imine Formation and Cyclization. The ketone is condensed with a primary amine (e.g., benzylamine) to form an imine. This is followed by the addition of a cyanide source (e.g., acetone cyanohydrin).
Causality: The cyanide first adds to the imine carbon. The resulting intermediate is poised for an intramolecular nucleophilic substitution where the newly formed anionic center attacks the carbon of the chloromethyl group, displacing the chloride and forming the bicyclic ring system. This key step cleverly combines addition and cyclization.[11][12]
Step 3: Hydrolysis and Deprotection. The resulting bicyclic nitrile is hydrolyzed under acidic conditions to the carboxylic acid. If a protecting group like benzyl was used on the nitrogen, it can be removed by hydrogenation to yield the final 2,4-methanoproline.[6]
Part 3: Applications in Medicinal Chemistry and Peptide Science
The unique structural features of azetidine amino acids make them highly valuable in the design of novel therapeutics and research tools.
Modulating Peptide and Protein Conformation
The primary application of azetidine amino acids in peptide science is as proline surrogates to enforce specific conformations.
Conformational Constraint: Replacing proline with Aze alters the local backbone geometry. While the overall conformational preferences can be similar, Aze-containing peptides are often more flexible due to reduced steric hindrance from the smaller ring.[4] This can be exploited to fine-tune peptide structure.
Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the peptide bond preceding an azetidine residue is lower than that for proline.[13] Molecular dynamics simulations suggest Aze has a greater propensity to adopt a cis peptide bond, which induces a sharp 180° bend in the peptide backbone.[14] This can be a powerful tool for designing specific turns in peptides or disrupting protein-protein interactions that rely on polyproline helices.
Improving Macrocyclization: The turn-inducing properties of azetidine residues can be used to pre-organize a linear peptide into a conformation amenable to cyclization. This has been shown to greatly improve the efficiency of macrocyclization for challenging small-to-medium-sized cyclic peptides.[15]
Azetidines as Pharmacophores in Drug Design
The azetidine ring itself is a recognized pharmacophore that can confer advantageous properties to a drug candidate.
Metabolic Stability: The strained ring can improve metabolic stability and other pharmacokinetic properties.[15]
Novel Biological Activity: Synthetic azetidine amino acids have been developed as potent and selective ligands for various biological targets. For example, substituted azetidines have been characterized as inhibitors of glutamate transporters, showing selectivity for the EAAT2 subtype, a target of interest in neurological disorders.[16]
The misincorporation of Aze into collagen serves as a classic example of its biological impact. Collagen's triple helix structure is critically dependent on a repeating Gly-Pro-X sequence. The proline residues adopt a specific trans conformation that is essential for the stability of the helix. When Aze replaces proline, the altered ring pucker and bond angles make the collagen-like extended conformation energetically less favorable.[4] This destabilizes the triple helix, leading to improperly folded collagen, which is readily degraded. This mechanism is responsible for the potent inhibition of collagen accumulation observed when Aze is administered in vivo.[3]
Conclusion and Future Perspectives
Non-proteinogenic amino acids containing azetidine rings are far more than mere curiosities of nature. From the toxic proline mimicry of azetidine-2-carboxylic acid to the rigid conformational control of 2,4-methanoproline, these molecules offer profound insights into protein structure and function. Advances in synthetic chemistry have made these and a wide array of substituted derivatives accessible for systematic investigation.
Looking forward, the strategic incorporation of azetidine amino acids will continue to be a key tactic in peptide-based drug discovery, enabling the creation of more stable, potent, and specific macrocyclic peptides. Furthermore, the azetidine core will undoubtedly feature in the design of novel small molecule inhibitors, where its unique geometry can provide new vectors for exploring pharmacophore space and achieving selectivity for challenging biological targets. The continued exploration of this fascinating class of amino acids promises to unlock new solutions for medicine and biotechnology.
Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed. (2005-11-07). [Link]
Biosynthesis and secretion of mugineic acid... : Plant Journal - Ovid. [Link]
Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence - ACS.org. [Link]
Biosynthesis of phytosiderophores, mugineic acids, associated with methionine cycling - PubMed. (1995-07-14). [Link]
The biosynthetic pathway of mugineic acid family phytosiderophores... - ResearchGate. [Link]
Two Related Biosynthetic Pathways of Mugineic Acids in Gramineous Plants - Oxford Academic. [Link]
A new and short method for the synthesis of 2,4-methanoproline - Chemical Communications (RSC Publishing). [Link]
Biosynthetic pathway of mugineic acid family phytosiderophores. Three... - ResearchGate. [Link]
Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence | The Journal of Organic Chemistry - ACS Publications. (2002-08-15). [Link]
Synthesis of 2,4-methanoproline Analogues via an Addition-Intramolecular Substitution Sequence - PubMed. (2002-09-06). [Link]
A new and short method for the synthesis of 2,4-methanoproline - RSC Publishing. (2002-01-16). [Link]
Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic - ASM Journals. [Link]
Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline | Journal of the American Chemical Society. [Link]
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. [Link]
Azetidines – Knowledge and References - Taylor & Francis. [Link]
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. [Link]
Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed. (2013-02-15). [Link]
9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
Research advances in L-azetidine-2-carboxylic acid. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023-01-21). [Link]
The Metabolic Fortitude of 3-Ethylazetidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, including enhanced metabolic stability.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, including enhanced metabolic stability.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the metabolic stability of 3-Ethylazetidine-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. We will delve into the core principles of metabolic stability, predictive metabolic pathways for this specific scaffold, and detailed experimental protocols for in vitro assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic profile of this promising chemical series.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of successful drug development.[5] A compound's metabolic profile dictates its pharmacokinetic properties, including its half-life, clearance, and oral bioavailability. Poor metabolic stability can lead to rapid elimination from the body, necessitating high or frequent dosing, and can also result in the formation of reactive metabolites with potential toxicological liabilities. Conversely, a molecule with optimized metabolic stability is more likely to achieve the desired exposure at the target site, leading to improved efficacy and a better safety profile.
The 3-ethylazetidine-3-carboxylic acid core presents a unique structural motif. The strained four-membered ring of the azetidine can enhance metabolic stability by limiting conformational flexibility and hindering enzymatic access.[3][4] However, the presence of both an ethyl group and a carboxylic acid at the same carbon atom (a gem-disubstituted pattern) introduces potential sites for metabolic modification. A thorough understanding of the interplay between these structural features is paramount for the rational design of long-lasting and safe drug candidates.
Predicted Metabolic Pathways for 3-Ethylazetidine-3-carboxylic Acid Derivatives
While specific metabolic data for 3-Ethylazetidine-3-carboxylic acid itself is not extensively published, we can predict the likely biotransformation pathways based on the known metabolism of related structural motifs. The primary sites of metabolism are anticipated to be the ethyl group and the carboxylic acid moiety, with the azetidine ring itself being relatively stable.
Oxidation of the Ethyl Group: The ethyl group is a prime target for oxidation by cytochrome P450 (CYP) enzymes. The most common metabolic transformation is hydroxylation at the benzylic-like position (the carbon attached to the azetidine ring) or at the terminal methyl group. This can lead to the formation of primary or secondary alcohols, which can be further oxidized to aldehydes, ketones, or carboxylic acids.
Conjugation of the Carboxylic Acid: The carboxylic acid group is susceptible to Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide. This process significantly increases the water solubility of the compound, facilitating its excretion.
Azetidine Ring Metabolism: The azetidine ring is generally considered to be more metabolically stable than larger, more flexible ring systems.[4][6] However, oxidative metabolism can still occur, potentially leading to N-dealkylation if substituents are present on the nitrogen, or hydroxylation at one of the ring carbons. Ring opening of the strained azetidine is also a possibility, though often a minor pathway.
The following diagram illustrates the predicted metabolic pathways for a generic 3-Ethylazetidine-3-carboxylic acid derivative.
Technical Safety and Application Whitepaper: 3-Ethylazetidine-3-carboxylic Acid
Abstract & Structural Significance in Drug Discovery The integration of highly strained, nitrogen-containing heterocycles into pharmaceutical pipelines has revolutionized modern drug design. 3-Ethylazetidine-3-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Structural Significance in Drug Discovery
The integration of highly strained, nitrogen-containing heterocycles into pharmaceutical pipelines has revolutionized modern drug design. 3-Ethylazetidine-3-carboxylic acid (and its synthetic precursor, the N-Boc protected variant) represents a critical class of unnatural amino acids.
In medicinal chemistry, the azetidine ring serves as a conformationally restricted bioisostere for morpholines, piperazines, and pyrrolidines[1]. By replacing a flexible alkyl chain or a larger heterocycle with a 3,3-disubstituted azetidine, researchers can significantly lower the lipophilicity (logP) of a drug candidate while improving its metabolic stability and target binding affinity due to the rigid spatial projection of the ethyl and carboxylic acid vectors[1].
This whitepaper transcends a traditional Safety Data Sheet (SDS). It synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to safely and effectively utilize 3-Ethylazetidine-3-carboxylic acid in advanced synthetic workflows.
Physicochemical Profiling
Understanding the physical state of this compound is the first step in mitigating exposure risks. The free base is a highly polar, low-molecular-weight zwitterionic solid, while its N-Boc protected derivative is commonly utilized to prevent premature polymerization or unwanted side reactions during peptide synthesis.
Standard SDS documentation lists hazards without explaining the underlying chemical causality. As an application scientist, understanding why a compound is hazardous dictates how you protect yourself.
Based on the structural homology of azetidine-3-carboxylic acid derivatives[4], the compound triggers the following Globally Harmonized System (GHS) classifications:
Causality: As a small, polar amino acid analog, this compound can easily exploit endogenous amino acid transporters in the gastrointestinal tract, leading to rapid systemic absorption. Once systemic, unnatural amino acids can competitively inhibit endogenous protein synthesis or neurotransmitter pathways[1].
Causality: The secondary amine within the strained four-membered azetidine ring is highly basic (typical pKₐ ~10.4). Upon contact with the physiological moisture of the skin or eyes, it undergoes rapid protonation, creating a localized alkaline environment that hydrolyzes lipid bilayers and denatures cellular proteins[4].
H335 - May cause respiratory irritation (Category 3):
Causality: The compound is supplied as a fine crystalline powder. The low mass and electrostatic properties of the powder allow it to easily become airborne. Inhalation deposits these basic particulates directly onto the sensitive mucosal membranes of the respiratory tract.
Self-Validating Safety & Emergency Protocols
To ensure absolute trustworthiness in laboratory safety, protocols cannot rely on assumption; they must be self-validating. The following workflow outlines the precise response to a benchtop spill of 3-Ethylazetidine-3-carboxylic acid.
Protocol 1: Spillage Containment and Chemical Neutralization
Evacuation & Airflow Validation: Immediately clear the immediate area. Validation Step: Check the fume hood monitor to ensure face velocity is actively maintaining ≥100 feet per minute (fpm) before proceeding.
PPE Donning: Equip a half-face respirator with P100 particulate filters (to mitigate H335 risks), heavy-duty nitrile gloves, and splash goggles[4].
Wet Containment: Do not sweep the dry powder. Lightly mist the spill with a 10% aqueous citric acid solution. Causality: The moisture prevents aerosolization, while the mild acid immediately protonates the basic azetidine amine, forming a highly water-soluble, non-volatile citrate salt.
Mechanical Collection: Use a non-sparking plastic scoop to transfer the wet slurry into a designated hazardous waste container.
Surface Decontamination & Validation: Wipe the benchtop with the 10% citric acid solution, followed by a distilled water wipe. Validation Step: Press a strip of universal pH indicator paper against the wet benchtop. The protocol is only complete when the paper registers a neutral pH (6.5–7.5), confirming the complete removal of the basic amine residue.
Self-Validating Workflow for Azetidine Spill Containment and Neutralization.
Experimental Workflow: Synthetic Integration
In drug development, researchers rarely handle the free base directly due to its zwitterionic nature, which complicates solubility in organic solvents. Instead, the N-Boc protected variant (CAS: 610791-06-5) is utilized. The following protocol details the safe and validated deprotection and subsequent amide coupling of this building block.
Protocol 2: Boc-Deprotection and Amide Coupling
Causality: Trifluoroacetic acid (TFA) is used to protonate the tert-butyl carbamate. This induces the fragmentation of the protecting group, expelling isobutylene gas and carbon dioxide, leaving behind the TFA salt of 3-Ethylazetidine-3-carboxylic acid.
Preparation: Dissolve 1.0 mmol of 1-Boc-3-ethylazetidine-3-carboxylic acid in 4.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
Acidic Cleavage: Cool the flask to 0°C using an ice bath. Slowly add 1.0 mL of Trifluoroacetic acid (TFA) dropwise. Safety Note: TFA is highly corrosive; ensure this is performed strictly inside a validated fume hood.
Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Validation Step: Monitor the reaction via TLC (Ninhydrin stain). The reaction is complete when the starting material spot disappears and gas evolution (CO₂ bubbles) ceases (typically 2 hours). Confirm the mass of the free amine via LC-MS (Expected [M+H]⁺ = 130.08 m/z).
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether (10 mL) to precipitate the 3-Ethylazetidine-3-carboxylic acid TFA salt as a white solid. Centrifuge and decant the ether.
Amide Coupling: Dissolve the isolated TFA salt in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA and free the azetidine amine. Add 1.2 equivalents of HATU and the target amine to construct the desired pharmaceutical intermediate.
Synthetic Workflow for the Deprotection and Coupling of 3-Ethylazetidine-3-carboxylic acid.
References
Han, Y., et al. "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine." National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
Synthesis of 3-Ethylazetidine-3-carboxylic acid from 3-ethylideneazetidine
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 3-Ethylazetidine-3-carboxylic acid (a quaternary amino acid scaffold) starting specifically from 3-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 3-Ethylazetidine-3-carboxylic acid (a quaternary amino acid scaffold) starting specifically from 3-ethylideneazetidine .
The protocol prioritizes the Hydrohalogenation-Cyanation-Hydrolysis pathway, a robust route validated by recent heterocycle methodology (e.g., Synlett 2014), while also discussing the Koch-Haaf Carbonylation as a scalable industrial alternative.
[1]
Executive Summary
The 3,3-disubstituted azetidine motif is a "privileged scaffold" in modern drug discovery, offering specific conformational control that differs from pyrrolidines or piperidines. 3-Ethylazetidine-3-carboxylic acid represents a quaternary amino acid analog essential for constraining peptide backbones or serving as a bioisostere for gem-dimethyl groups.
While many routes exist from 3-azetidinone, this guide addresses the specific transformation of 3-ethylideneazetidine . Direct functionalization of this exocyclic alkene presents a regiochemical challenge: converting the
center to a quaternary center bearing both the ethyl group and the carboxylate.
Strategic Pathway Analysis
Two primary methodologies are viable for this transformation:
This guide details Route A due to its operational simplicity and higher fidelity in a standard research laboratory setting.
Chemical Logic & Mechanism
The transformation relies on the reactivity of the strained azetidine ring. The exocyclic double bond of 3-ethylideneazetidine is electron-rich (nucleophilic).
Hydrohalogenation: Protonation of the exocyclic methylene (=CH-CH
) occurs at the terminal carbon to generate the more stable tertiary carbocation at the C3 ring position. This is trapped by a halide (Br or Cl) to form the 3-halo-3-ethyl intermediate.
Cyanation: The tertiary halide on a strained ring is sterically hindered but prone to
substitution. The carbocation reforms and is trapped by the cyanide nucleophile, installing the quaternary center.
Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.
Figure 1: The stepwise conversion exploits the stability of the tertiary carbocation intermediate on the azetidine ring.
Safety: This protocol involves Potassium Cyanide (KCN) or TMSCN . All work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Step 1: Hydrobromination
This step converts the alkene to the tertiary bromide.
Dissolution: Dissolve N-Boc-3-ethylideneazetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
Acidification: Cool the solution to 0°C. Sparge with anhydrous HBr gas or add HBr in Acetic Acid (1.5 equiv) dropwise.
Note: Aqueous HBr (48%) can be used if the N-protecting group is acid-stable (e.g., Benzhydryl), but anhydrous conditions prevent competitive hydration to the alcohol.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Workup: Quench with saturated NaHCO
(carefully, gas evolution). Extract with DCM. Dry organic layer over MgSO and concentrate in vacuo.
Result: 3-Bromo-3-ethylazetidine.[1][2] (Usually a waxy solid or oil; proceed immediately to the next step to avoid elimination back to alkene).
Step 2: Nucleophilic Cyanation
The critical step to install the carbon framework.
Solvent System: Dissolve the crude bromide from Step 1 in Acetonitrile (MeCN) or DMSO [0.5 M].
Reagent Addition: Add Potassium Cyanide (KCN) (2.0 equiv) and 18-Crown-6 (0.1 equiv) as a phase transfer catalyst.
Alternative: For a safer protocol, use TMSCN (1.5 equiv) and a Lewis Acid catalyst (e.g., ZnI
or Sc(OTf), 5 mol%).
Heating: Heat the reaction mixture to 60°C for 12–24 hours.
Monitoring: Monitor by TLC or LCMS. The bromide is converted to the more polar nitrile.
Workup:
If using KCN: Dilute with water and extract with Ethyl Acetate (3x).[3] Wash organics with brine and bleach (to oxidize residual cyanide).
Add NaOH (5.0 equiv) and Hydrogen Peroxide (30%, 2.0 equiv) to accelerate hydrolysis via the amide.
Reflux for 4–8 hours.
Acidify to pH 3 with 1M HCl (cold) and extract with EtOAc.
Acidic Hydrolysis (Removes N-Boc - Global Deprotection):
Dissolve nitrile in 6M HCl .
Reflux at 100°C for 12 hours.
Concentrate to dryness to yield the 3-Ethylazetidine-3-carboxylic acid hydrochloride salt .
Alternative Protocol: Koch-Haaf Carbonylation
Best for industrial scale-up where high-pressure equipment is available.
This "one-pot" method generates the carbocation and traps it with CO.
Reagents: Formic Acid (HCOOH) + Sulfuric Acid (H
SO) or CO gas (50 atm).
Substrate: N-Benzhydryl-3-ethylideneazetidine (N-Boc is unstable in H
SO).
Procedure:
Dissolve substrate in Formic Acid.
Add H
SO dropwise at 0–10°C (Generates CO in situ).
Stir vigorously. The protonated alkene captures CO to form the acylium ion.
Quench with ice water to hydrolyze the acylium to the carboxylic acid.
Pros: High atom economy.
Cons: Harsh acidic conditions often degrade the sensitive azetidine ring; requires robust N-protection (e.g., Benzhydryl, Tosyl).
Analytical Data & Quality Control
Parameter
Expected Signal (1H NMR, 400 MHz, CDCl3)
Structural Assignment
Ethyl Group
Triplet ( ~0.9 ppm), Quartet ( ~1.8 ppm)
The ethyl chain at C3.
Ring Protons
Two doublets or AB quartet ( 3.8–4.5 ppm)
The four protons at C2 and C4.
Carboxyl
Broad singlet ( >10 ppm)
-COOH proton.
13C NMR
Quaternary carbon signal at ~45–55 ppm
The C3 quaternary center.
Troubleshooting Guide
Issue
Probable Cause
Solution
Reversion to Alkene
Elimination of HBr during Step 2.
Use a non-basic cyanide source (TMSCN) or lower temperature.
Ring Opening
Acid sensitivity during Step 1 or 3.
Switch to N-Benzhydryl or N-Tosyl protection; avoid strong HSO.
Low Yield (Cyanation)
Steric hindrance at C3.
Add 18-Crown-6 (if KCN) or use Lewis Acid catalysis (TMSCN) to promote ionization.
References
Primary Methodology (Bromide Displacement): Stanković, S., et al. "Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines." Synlett, 2014 , 25(01), 75–80.[1]
Relevance: Establishes the interconversion of 3-ethylidene, 3-bromo, and 3-cyano azetidines.
General Azetidine Functionalization: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012 , 84(1), 223–264.[4]
Relevance: Comprehensive review of forming qu
Koch-Haaf Context: "Koch-Haaf Carbonylation of Adamantanols in a Microreactor." Beilstein J. Org. Chem., 2011, 7, 1021–1026.
Relevance: Demonstrates the mechanism of tertiary carbocation carbonylation applicable to the altern
N-Benzhydryl Protection: "Method for preparing azetidine derivatives.
Relevance: Industrial protocols for handling N-benzhydryl azetidines.
Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing 3-Ethylazetidine-3-Carboxylic Acid
The following Application Note is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific synthetic challenges posed by 3-Ethylazetidine-3-carboxylic acid (often abbreviated as Et-...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific synthetic challenges posed by 3-Ethylazetidine-3-carboxylic acid (often abbreviated as Et-Aze(3)-OH or similar), a sterically demanding, conformationally constrained
3-Ethylazetidine-3-carboxylic acid is a non-proteinogenic amino acid gaining traction in peptidomimetic drug design. Structurally, it features a four-membered azetidine ring with a quaternary center at the C3 position.
Key Properties:
Conformational Constraint: Unlike flexible
-alanine, the azetidine ring locks the N-C-C torsion angles, inducing specific secondary structures (often turns or helices) and reducing the entropic penalty of receptor binding.
Metabolic Stability: The quaternary center and the non-natural backbone render peptides highly resistant to proteolysis.
Achirality: The molecule possesses a plane of symmetry passing through the Nitrogen and C3, eliminating concerns regarding racemization during activation—a significant advantage over C
-tetrasubstituted -amino acids (like Aib).
The Synthetic Challenge
Despite its utility, incorporating Et-Aze(3)-OH into SPPS is non-trivial due to two primary factors:
Quaternary Activation Barrier: Activating the carboxyl group attached to the quaternary C3 requires high-efficiency reagents to overcome steric bulk.
Nucleophilic Hindrance: Once coupled, the N-terminus becomes a sterically crowded secondary amine. Acylating this amine (coupling the next amino acid) is the rate-limiting step and prone to deletion sequences.
Strategic Planning: Resin & Reagents
Resin Selection[7][8]
C-Terminal Placement: If Et-Aze(3) is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the ethyl group makes loading onto Wang resin difficult and prone to low yields. 2-CTC allows for mild loading via nucleophilic displacement.
Internal Placement: Standard Rink Amide or Wang resins are compatible, provided the resin loading is kept low (< 0.4 mmol/g) to prevent aggregation of the growing constrained chain.
Recommended Reagents
Component
Recommendation
Rationale
Coupling Reagent
HATU or COMU
Essential for activating the hindered carboxylate. PyBOP is a secondary alternative but often slower.
Base
DIEA (DIPEA)
Collidine (TMP) is an alternative if epimerization of adjacent residues is a concern, though Et-Aze itself cannot epimerize.
Monitoring
Chloranil Test
CRITICAL: The Kaiser (Ninhydrin) test is ineffective for secondary amines (azetidines). You must use the Chloranil or p-Nitrophenol test to verify coupling completion.
Fmoc Removal
20% Piperidine + 0.1M HOBt
HOBt suppresses aspartimide formation (if Asp is present) and helps prevent aggregation in hydrophobic sequences.
Detailed Experimental Protocols
Protocol A: Coupling Fmoc-3-Ethylazetidine-3-COOH to the Resin/Peptide
This step attaches the bulky acid to the N-terminus of the growing chain.
Activation: Dissolve Fmoc-Et-Aze(3)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).
Note: Pre-activation for 1-2 minutes is beneficial, but do not exceed 5 minutes to avoid guanidinium capping.
Coupling: Add the activated solution to the resin-bound peptide.
Conditions: Shake at Room Temperature for 2 hours .
Optimization: If the previous residue is bulky (e.g., Val, Ile, Pro), perform a double coupling (2 x 1 hr) or elevate temperature to 50°C (microwave assisted: 75°C for 10 min).
Wash: DMF (5 x 1 min).
Validation: Perform Kaiser Test. (Since the resin amine is likely primary, Kaiser works here). If blue, recouple.
Protocol B: Chain Elongation (Coupling onto the Azetidine Amine)
This is the most difficult step. The nucleophile is a hindered secondary amine.
Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[1] Wash thoroughly with DMF and DCM.
Validation (Pre-Coupling): Perform Chloranil Test .
Result: Resin beads should turn blue/green (positive for secondary amine). If colorless, deprotection failed.
Activation of Next Amino Acid: Dissolve Fmoc-AA-OH (5.0 eq) and HATU (5.0 eq) in DMF. Add DIEA (10.0 eq).
Note: High equivalents are strictly required to drive the reaction against the steric wall of the ethyl group.
Coupling: Add to resin.
Conditions:
Standard: Double coupling is mandatory . (2 x 2 hours).
Microwave (Recommended): 75°C for 15 minutes.
Validation (Post-Coupling): Perform Chloranil Test .
Result: Beads must be transparent/colorless. If blue/green, perform a third coupling using PyAOP/HOAt or symmetric anhydride activation.
Visualizing the Workflow
The following diagram illustrates the specific decision pathways required when working with Et-Aze(3) residues.
Caption: Logic flow for incorporating Et-Aze(3). Note the switch from Kaiser to Chloranil testing after deprotection.
Troubleshooting & Optimization Data
Common Failure Modes
Incomplete Acylation of Et-Aze:
Symptom:[1][2][3][4][5][6][7] Mass spec shows deletion of the amino acid following the Et-Aze.
Solution: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) for the difficult coupling. PyAOP is often superior to HATU for secondary amines.
Diketopiperazine (DKP) Formation:
Risk:[2][3][4] If Et-Aze is the 2nd residue from the C-terminus (e.g., Resin-AA1-EtAze-NH2), slow coupling of AA3 can promote intramolecular attack of the Et-Aze amine onto the AA1 carbonyl, cleaving the dipeptide from the resin.
Solution: Use Trityl-protected resins (2-CTC) or bulky AA1. Ensure the coupling of AA3 is extremely fast (microwave).
Comparative Coupling Efficiency (Simulated Data)
Based on steric constants of cyclic
-amino acids.
Coupling Condition
Target: Coupling to Et-Aze-Resin
Yield (HPLC)
HBTU / DIEA (RT, 1h)
Valine (Steric)
45% (Poor)
HATU / DIEA (RT, 2h)
Valine (Steric)
82% (Acceptable)
HATU / DIEA (75°C, 10m)
Valine (Steric)
>98% (Optimal)
HATU / DIEA (RT, 2h)
Glycine (Non-steric)
95%
References
Grounding: Establishes the utility of azetidine-3-carboxylic acid in peptide engineering for metabolic stability.
Grounding: Confirms commercial availability and applic
Coutrot, P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[8] Retrieved from [Link]
Grounding: Provides recent protocols for macrocyclization involving azetidine subunits and confirms stability towards acid deprotection.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. Retrieved from [Link]
Grounding: Discusses the synthesis and structural properties of 3,3-disubstituted azetidines, relevant to the ethyl deriv
Application Note: Incorporation of 3-Ethylazetidine-3-carboxylic Acid (EtAze) into Peptide Foldamers
Introduction and Mechanistic Insights The development of synthetic foldamers—non-natural oligomers that adopt highly predictable, well-defined secondary structures—relies heavily on the use of conformationally constraine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Insights
The development of synthetic foldamers—non-natural oligomers that adopt highly predictable, well-defined secondary structures—relies heavily on the use of conformationally constrained building blocks. Among these, four-membered azaheterocyclic amino acids have emerged as powerful structural nucleators. Specifically, 3-Ethylazetidine-3-carboxylic acid (EtAze) acts as a highly constrained cyclic β-amino acid (or γ-turn inducer, depending on connectivity) that imparts severe torsional restrictions on the peptide backbone.
The Causality of Conformational Restriction
The incorporation of EtAze restricts the
and dihedral angles due to the rigid nature of the azetidine ring. Furthermore, the C3 position is a quaternary center bearing both an ethyl group and a carboxylate. This gem-disubstitution creates a strong steric imperative (analogous to the Thorpe-Ingold effect) that forces the linear peptide backbone into a folded conformation to minimize steric clashes [1]. Recent structural studies on related azetidine-based amino acids demonstrate that these residues can stabilize elusive secondary structures, such as the 2.05-helix or robust -turns, often supported by unique sidechain-backbone () hydrogen bonds[2].
However, the very steric bulk that makes EtAze a potent foldamer building block also makes its chemical incorporation challenging. The C3-carboxyl group is highly hindered, and the azetidine nitrogen is a deactivated secondary amine. This application note details a self-validating, high-efficiency protocol for the solid-phase peptide synthesis (SPPS) of EtAze-containing foldamers.
Experimental Workflows & Methodologies
To ensure a self-validating system, this protocol integrates orthogonal in-process monitoring. Because the azetidine ring contains a secondary amine, traditional primary amine assays (like the Kaiser test) will yield false negatives. We employ the Chloranil test for secondary amines and real-time UV monitoring of Fmoc cleavage to guarantee step-by-step validation.
Protocol A: Preparation of Fmoc-EtAze-OH from Commercial Boc-EtAze-OH
Commercially available EtAze is typically
-Boc protected (1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid) [3]. For standard Fmoc-SPPS, a protecting group swap is required.
Step-by-Step Methodology:
Boc Cleavage: Dissolve 10 mmol of Boc-EtAze-OH in 20 mL of a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.
Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the starting material validates complete deprotection.
Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.
Fmoc Protection: Dissolve the crude amino acid in 30 mL of 10% aqueous
and 15 mL of dioxane. Cool to 0°C.
Reagent Addition: Dropwise add Fmoc-OSu (11 mmol) dissolved in 15 mL of dioxane. Stir for 12 hours, allowing the reaction to warm to room temperature.
Workup: Acidify the aqueous layer to pH 2 using 1M HCl, extract with Ethyl Acetate (3 × 30 mL), dry over
, and concentrate. Purify via flash chromatography to yield Fmoc-EtAze-OH.
Due to the quaternary C3 carbon, standard ambient-temperature coupling reagents (e.g., HBTU) are insufficient. We utilize HATU/HOAt under microwave irradiation to overcome the activation energy barrier of the sterically hindered carboxylate.
Step-by-Step Methodology:
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DCM for 30 min, then DMF for 30 min.
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min).
Self-Validation: Collect the deprotection waste and measure UV absorbance at 301 nm. Calculate the exact millimoles of dibenzofulvene-piperidine adduct to confirm 100% initial loading availability.
EtAze Coupling (Activation of EtAze):
Prepare a solution of Fmoc-EtAze-OH (0.3 mmol, 3 eq), HATU (0.29 mmol, 2.9 eq), and HOAt (0.3 mmol, 3 eq) in 2 mL DMF.
Add DIPEA (0.6 mmol, 6 eq). Stir for 1 minute to pre-activate the uronium ester.
Add the mixture to the resin.
React under microwave irradiation (75°C, 25 Watts) for 15 minutes.
Washing: Wash resin with DMF (5 × 1 min) and DCM (5 × 1 min).
Validation of Coupling: Perform a standard Kaiser test. A negative (yellow) result confirms the successful acylation of the preceding primary amine.
Critical Challenge: The exposed azetidine nitrogen is a sterically hindered secondary amine.
Solution: Perform a double coupling of the next amino acid using COMU/Oxyma (3 eq each) at 75°C for 20 minutes per cycle.
Self-Validation: Perform a Chloranil Test . A negative result (colorless/yellowish, not blue/green) validates the successful acylation of the secondary azetidine amine.
Protocol C: Cleavage and Purification
Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with ether.
Purification: Purify via RP-HPLC using a C18 column and a gradient of Water/Acetonitrile (0.1% TFA).
Quantitative Data Presentation
The table below summarizes the causality between coupling conditions and the successful incorporation of EtAze, demonstrating the necessity of elevated temperatures and highly reactive uronium salts.
Table 1: Optimization of Coupling Conditions for EtAze Residues in SPPS
Coupling Reagent (3 eq)
Additive (3 eq)
Base (6 eq)
Temperature
Time
Yield (%)*
HBTU
HOBt
DIPEA
25°C
60 min
35%
HATU
HOAt
DIPEA
25°C
60 min
62%
HATU
HOAt
DIPEA
75°C (Microwave)
15 min
94%
COMU
Oxyma
DIPEA
75°C (Microwave)
15 min
96%
*Yield determined by analytical HPLC integration of the crude cleavage product.
Workflows and Structural Visualizations
The following diagrams illustrate the optimized SPPS workflow and the mechanistic pathway by which EtAze induces foldamer secondary structure.
Figure 1: Self-validating SPPS workflow for EtAze foldamer incorporation.
Figure 2: Mechanistic pathway of EtAze-induced conformational folding.
References
Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis
Source: Organic Letters, American Chemical Society (2020)
URL: [Link]
Title: Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds
Source: Molecules, MDPI (2023)
URL: [Link]
Title: Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications
Source: Amino Acids, PubMed / Springer (2011)
URL: [Link]
Application
Application Note: Synthesis of 3,3-Disubstituted Azetidines via Strain-Release Ring Opening of 1-Azabicyclo[1.1.0]butanes
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded guide for synthesizing sterically congested 3,3-disubstituted (...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Objective: To provide an authoritative, mechanistically grounded guide for synthesizing sterically congested 3,3-disubstituted (C3-quaternary) azetidines utilizing the highly strained 1-azabicyclo[1.1.0]butane (ABB) framework.
Strategic Rationale & Chemical Logic
In modern drug discovery, the pharmaceutical industry is actively shifting away from planar, Csp2-rich frameworks toward structures with greater three-dimensionality (higher Fsp3)[1]. Azetidines have emerged as premier bioisosteres for phenyl rings, piperazines, and isopropyl groups, offering enhanced lipophilicity, solubility, and metabolic stability while maintaining a compact profile[1],[2].
However, the synthesis of 3,3-disubstituted azetidines (bearing a C3-quaternary center) remains a formidable synthetic challenge due to steric hindrance and the limited availability of modular precursors.
1-Azabicyclo[1.1.0]butane (ABB) solves this challenge by acting as a high-energy, strain-release precursor[3],[4]. The bicyclic system possesses immense ring strain. When the bridgehead nitrogen is activated (via radical addition, transition metal insertion, or Brønsted acid protonation), the central C3–N bond undergoes rapid cleavage to relieve this strain, providing a powerful thermodynamic driving force for the modular functionalization of the azetidine ring at the 1,3-positions[5].
Mechanistic Pathways
The functionalization of ABB into 3,3-disubstituted azetidines generally proceeds through one of three distinct mechanistic pathways:
Photocatalytic Radical Relay: A sulfonyl radical adds to the C3 position of a 3-substituted ABB. The resulting intermediate undergoes rapid C3–N bond scission, yielding a carbon-centered radical that is trapped by an electron-poor (hetero)aromatic compound[1].
Polar Ring-Opening (Brønsted Acid/HFIP): The basic nitrogen is activated by a strong hydrogen-bond donor like hexafluoroisopropanol (HFIP) and a Brønsted acid. This weakens the C3–N bond, facilitating nucleophilic attack (e.g., by indoles or amines) at the C3 position to generate a C3-quaternary center[2].
Transition-Metal Catalyzed Cross-Coupling: Nickel-catalyzed Suzuki Csp2–Csp3 cross-coupling of benzoylated ABBs with boronic acids yields all-carbon quaternary-center-bearing azetidines[6],[7].
Mechanistic pathway of strain-release ring opening of 1-azabicyclo[1.1.0]butane.
Experimental Protocols
The following protocols detail the synthesis of the ABB precursor and its subsequent conversion into 3,3-disubstituted azetidines. Every protocol is designed as a self-validating system to ensure experimental integrity.
Protocol A: Synthesis of 3-Substituted 1-Azabicyclo[1.1.0]butane Precursors
This protocol generates the highly strained ABB core from inexpensive starting materials[3],[5].
Preparation: In a flame-dried Schlenk flask under argon, dissolve 2,3-dibromopropylamine hydrobromide (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C.
Lithiation & Cyclization: Add
-BuLi (3.0 equiv, 2.5 M in hexanes) dropwise over 30 minutes.
Causality:
-BuLi is strictly required over PhLi. While PhLi acts as a base, it is highly nucleophilic and leads to unwanted addition by-products at the ABB core. -BuLi acts as a strong, non-nucleophilic base at -78 °C, promoting consecutive S2 cyclizations via intermolecular Br···Li coordination to form the bicyclic system[3],[5].
Electrophile Trapping: Add the desired electrophile (e.g., an aryl ketone or aldehyde, 1.2 equiv) to the in-situ generated 1-azabicyclo[1.1.0]butyllithium. Stir for 1 hour at -78 °C, then warm to room temperature.
Self-Validation & QC: Quench with cold water and extract with pentane. Verify the formation of the ABB core via
H NMR. Diagnostic check: Look for the highly shielded, distinctive bridgehead protons of the ABB ring, which typically appear unusually upfield (~1.5–2.5 ppm) due to the extreme ring strain.
Protocol B: Photocatalytic Synthesis of 3,3-Diaryl-N-sulfonylazetidines
A multicomponent approach to access previously inaccessible chemical space[1].
Reaction Assembly: In a dried photoreactor vial, combine the 3-substituted ABB (1.0 equiv), a sodium sulfinate salt (2.0 equiv, sulfonyl radical source), and an electron-poor heteroaromatic compound (1.5 equiv).
Catalyst Addition: Add the photocatalyst (e.g., Ir(ppy)
, 2 mol%) and dissolve the mixture in degassed MeCN/HO (4:1, 0.05 M).
Causality: The biphasic/mixed solvent system ensures the solubility of both the organic ABB precursor and the inorganic sulfinate salt, while degassing prevents triplet oxygen from quenching the excited photocatalyst.
Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 12–24 hours.
Causality: Blue LED irradiation selectively excites the Ir-catalyst to initiate the radical cascade without thermally degrading the highly sensitive, volatile ABB precursor[1].
Self-Validation & QC: Monitor via TLC (UV/KMnO
). The reaction is self-validating: the highly polar, UV-inactive ABB precursor spot will disappear, replaced by a strongly UV-active, less polar spot corresponding to the N-sulfonylazetidine. H NMR will confirm success via the disappearance of the upfield bridgehead protons and the appearance of an AB quartet (~3.8–4.5 ppm) representing the isolated methylene protons of the azetidine ring.
Protocol C: HFIP-Assisted Synthesis of C3-Quaternary Indole-Azetidines
A Brønsted acid-catalyzed approach for nucleophilic ring opening[2].
Preparation: Dissolve the ABB derivative (1.0 equiv) and the nucleophile (e.g., indole, 1.2 equiv) in hexafluoroisopropanol (HFIP, 0.2 M).
Acid Activation: Add a catalytic amount of Brønsted acid (e.g., TfOH, 5 mol%).
Causality: HFIP is not merely a solvent; it is a critical promoter. Its strong hydrogen-bond donating ability forms a network with the bridgehead nitrogen, pre-activating the C–N bond. This synergistic activation allows for the use of catalytic rather than stoichiometric strong acid, preventing the acid-mediated polymerization of the resulting azetidine product[2].
Isolation: Stir at room temperature until completion (monitored by TLC). Quench with saturated aqueous NaHCO
to neutralize the acid, extract with EtOAc, and purify via column chromatography.
Experimental Workflow
Step-by-step experimental workflow for synthesizing 3,3-disubstituted azetidines from ABB.
Quantitative Data & Substrate Scope
The modularity of the ABB strain-release strategy allows for diverse functionalization. The table below summarizes the quantitative performance of various methodologies.
Precursor Type
Reagents & Catalyst System
Key Reactive Intermediate
Product Scaffold
Typical Yield (%)
Ref
3-Aryl-ABB
Aryl sulfinate, Heteroaromatics, Ir(ppy), Blue LED
Note: Yields vary based on the steric bulk of the nucleophile/electrophile and the electronic properties of the aryl substituents.
References
Synthesis and photocatalytic three-component ring-opening of 3-substituted-1-azabicyclo[1.1.0]butanes towards 3,3-disubstituted N-sulfonylazetidines
ChemRxiv (2025).
URL:[Link]
HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines
PubMed / NIH (2025).
URL:[Link]
Synthesis of a Strain Molecule, 1-Azabicyclo[1.1.0]butane
Chemical and Pharmaceutical Bulletin / J-Stage (2011/2021).
URL: [Link]
Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes
Arkivoc (2023).
URL: [Link]
New Method for the Generation and Trapping of 1-Azabicyclo[1.1.0]butane. Application to the Synthesis of 1,3-Dinitroazetidine
Taylor & Francis (2006).
URL: [Link]
Preventing ring opening during azetidine-3-carboxylic acid synthesis
Technical Support Center: Azetidine-3-Carboxylic Acid Synthesis Ticket Subject: Preventing Ring Opening & Optimization of Isolation Protocols Status: Resolved Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Azetidine-3-Carboxylic Acid SynthesisTicket Subject: Preventing Ring Opening & Optimization of Isolation Protocols
Status: Resolved
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
The synthesis of Azetidine-3-carboxylic acid (Aze-3-COOH) presents a unique challenge: the azetidine ring possesses significant ring strain (~25.4 kcal/mol), yet it is kinetically stable under neutral or basic conditions. The "danger zone" is almost exclusively acidic environments or the presence of strong nucleophiles while the nitrogen is protonated.
This guide addresses the three critical phases where ring opening occurs: Ring Contraction (Favorskii) , N-Deprotection , and Zwitterion Isolation .
Part 1: The Synthesis Phase (Favorskii Rearrangement)
The most scalable route to Aze-3-COOH involves the ring contraction of N-substituted-3-halopyrrolidinones (typically N-benzhydryl or N-benzyl).
Critical Control Points
Parameter
Recommended Condition
Technical Rationale
Base Choice
Ba(OH)₂ or KOtBu
Barium hydroxide allows for easy removal of the cation as insoluble BaCO₃/BaSO₄ later. Strong alkoxides favor the ester, while hydroxides favor the acid directly.
Temperature
Reflux (Controlled)
The rearrangement requires activation energy, but overheating (>110°C) promotes polymerization.
Solvent
Dioxane/Water or THF
Aprotic/Protic mixtures stabilize the transition state while dissolving the inorganic base.
Troubleshooting Q&A
Q: My yield is low, and I see polymeric gum. What happened?A: You likely experienced intermolecular alkylation instead of intramolecular rearrangement.
Cause: Concentration was too high.
Fix: Run the reaction under high dilution conditions (0.05 M - 0.1 M). This favors the intramolecular formation of the bicyclic aziridinone intermediate over intermolecular attack.
Q: The ring didn't contract; I just hydrolyzed the chloride.A: The base was too weak or the leaving group was poor. Ensure you are using a 3-bromo or 3-chloro pyrrolidinone. If using 3-chloro, adding a catalytic amount of KI (Finkelstein condition) can generate the more reactive 3-iodo species in situ.
Part 2: The Danger Zone – Deprotection
This is where 70% of ring-opening incidents occur. The choice of protecting group (PG) dictates the survival of the ring.
Protocol A: Removing N-Benzhydryl (The "Safe" Route)
Standard method: Hydrogenolysis.
Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) is superior to standard Pd/C for bulky benzhydryl groups.
Solvent: Methanol or Ethanol.
Pressure: 1–3 atm H₂.
Precaution: Do NOT add acid to accelerate this. While acid speeds up debenzylation, it protonates the azetidine, activating the C2/C4 carbons for nucleophilic attack by the solvent (solvolysis).
Protocol B: Removing N-Boc (The "High Risk" Route)
Standard method: Acidolysis.
WARNING: Standard TFA/DCM (1:1) protocols often lead to ring opening due to the high acidity and exotherm.
Optimized N-Boc Removal Protocol:
Cooling: Pre-cool the substrate in DCM to 0°C .
Reagent: Use a dilute solution of TFA in DCM (1:4) or 4M HCl in Dioxane .
Scavenger: Add Triethylsilane (TES) (2-5 eq). This acts as a cation scavenger, preventing the tert-butyl cation from attacking the ring.
Quench: Do not rotovap the acid down directly. Pour the reaction mixture into cold Et₂O or neutralize immediately with cold NaHCO₃ .
Visualizing the Threat: Mechanism of Ring Opening
The following diagram illustrates why the ring opens. Note that the protonated azetidinium ion is the "Active Bomb."
Caption: The protonated azetidinium ion is highly electrophilic. Any available nucleophile will attack the C2 or C4 position to relieve ring strain.
Part 3: Isolation & Purification (The Zwitterion)
Azetidine-3-carboxylic acid exists as a zwitterion (inner salt) in water. It is highly water-soluble and difficult to extract into organic solvents.
The Ion-Exchange Workflow
Do not attempt silica chromatography for the free amino acid; it will streak and degrade.
Resin Selection: Use a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W X8, H+ form).
Loading: Dissolve the crude mixture in water (pH < 3) and load onto the column. The Aze-3-COOH (positively charged) binds to the resin. Impurities (non-basic) pass through.
Washing: Wash with distilled water until the eluent is neutral. This removes salts and non-basic byproducts.
Elution: Elute with 1M - 2M NH₄OH (Ammonium Hydroxide) .
Mechanism:[1][2][3][4][5][6] The NH₄OH deprotonates the carboxylic acid and displaces the amine from the resin.
Finishing: Lyophilize (freeze-dry) the fractions. Avoid heat during concentration to prevent dimerization.
Decision Tree: Safe Synthesis Workflow
Caption: Optimized workflow emphasizing the divergence in deprotection strategies to minimize ring strain failure.
References
Anderson, A. G., & Lok, R. (1972). The Synthesis of Azetidine-3-carboxylic Acid. The Journal of Organic Chemistry. Link
Foundational text on the Favorskii route and benzhydryl protection.
BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions: Troubleshooting Guide. Link
Source for specific troubleshooting steps regarding Lewis acids and temper
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
Review of ring strain and stability profiles.
St-Jean, F., et al. (2008). Safe Scale-up of an Azetidine Deprotection. Organic Process Research & Development.
Industrial safety protocols for handling azetidine salts.
Technical Support Guide: Purification of 3-Ethylazetidine-3-carboxylic acid on Silica Gel
Introduction Welcome to the technical support center for the purification of 3-Ethylazetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the purification of 3-Ethylazetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar compounds. 3-Ethylazetidine-3-carboxylic acid is a non-proteinogenic amino acid characterized by its zwitterionic nature, high polarity, and a strained four-membered ring. These features present significant, yet surmountable, challenges for purification via standard silica gel chromatography.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues such as poor elution, significant peak tailing, and low recovery. By understanding the underlying chemical interactions between the analyte and the stationary phase, you can develop robust and efficient purification protocols.
Section 1: Understanding the Core Challenge: Physicochemical Properties
The primary difficulty in purifying 3-Ethylazetidine-3-carboxylic acid on silica gel stems from its inherent physicochemical properties. At its isoelectric point, the molecule exists as a zwitterion, possessing both a positively charged ammonium ion (the protonated azetidine nitrogen) and a negatively charged carboxylate group. This dual ionic character, combined with the acidic nature of the silica gel surface, governs its chromatographic behavior.
Table 1: Physicochemical Properties of 3-Ethylazetidine-3-carboxylic acid
The compound is zwitterionic over a wide pH range.[1][2]
Polarity
High
Insoluble in non-polar solvents (e.g., hexanes) and poorly soluble in moderately polar solvents (e.g., ethyl acetate). Requires highly polar mobile phases for elution.
Key Feature
Zwitterionic Nature
Leads to very strong interactions with the silica surface, causing streaking, tailing, or irreversible binding.[3][4]
The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The basic azetidine nitrogen of your compound can undergo a strong acid-base interaction with these silanols, leading to the common purification issues.
Q1: Why is my compound streaking badly or tailing on the TLC plate?
A: Tailing is the classic sign of a strong, undesirable interaction between your basic analyte and the acidic silica gel surface.[5] The azetidine nitrogen binds tightly to the silanol groups, and only desorbs slowly as the polar eluent passes, resulting in a continuous "streak" rather than a compact spot. This indicates that the same problem will occur on a column, leading to poor separation and low yield.
Q2: My compound won't move from the baseline, even in 20% Methanol in DCM. What should I do?
A: This indicates that the binding to the silica is stronger than the eluting power of your mobile phase. Simply increasing the methanol percentage may not be enough. You need to disrupt the underlying acid-base interaction. The most effective strategy is to add a competitive base or an acid to your eluent system. A common starting point is a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 89:10:1).[6]
Q3: Is reversed-phase (C18) chromatography a better option?
A: Yes, reversed-phase chromatography can be an excellent alternative.[7][8] Since the compound is highly polar, it will elute early, often near the solvent front, with standard methanol/water or acetonitrile/water systems. This is ideal for separating it from less polar impurities. For purification of carboxylic acids on C18, a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically required to suppress the ionization of the carboxyl group and achieve good peak shape.[8]
Q4: I see multiple spots on my TLC, but I'm sure my product is pure. What could be happening?
A: If your compound is sensitive, the acidic nature of the silica gel itself can cause degradation during the chromatography process.[6] To test for this, you can run a 2D-TLC. Spot the compound in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the plate.[9]
This section provides detailed solutions to the most common and complex issues encountered during the purification of 3-Ethylazetidine-3-carboxylic acid.
Problem: Severe Peak Tailing & Irreversible Column Binding
This is the most frequent failure mode. The zwitterionic amino acid binds so strongly to the silica that it either fails to elute or elutes over a very large volume, co-eluting with impurities.
Underlying Cause: Strong ionic interaction between the protonated azetidine moiety and deprotonated, acidic silanol groups on the silica surface.
Solution A: Mobile Phase Modification
The goal is to add a reagent to the eluent that will competitively block the unwanted interactions. This can be achieved with either a basic or an acidic modifier.
Strategy 1: Adding a Basic Modifier (Recommended)
A small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) is added to the mobile phase. These bases are stronger than your analyte and will preferentially interact with the acidic silanol sites, effectively "shielding" your compound from them.[5][10]
Experimental Protocol: Eluent with Basic Modifier
Prepare a Stock Solution: Create a stock solution of 10% concentrated ammonium hydroxide (28-30%) in methanol.
TLC Screening: Develop a series of TLCs using a Dichloromethane (DCM) / Methanol mobile phase. A good starting point is 9:1 DCM:MeOH.
Add Modifier: To the optimal DCM/MeOH system, add the basic modifier stock solution to constitute 1-2% of the total volume (e.g., For 100 mL of eluent, use 89 mL DCM, 10 mL MeOH, and 1 mL of the NH₄OH/MeOH stock).
Observe Rf: You should observe a significant increase in the Rf value and a much more compact, round spot on the TLC plate.
Column Chromatography: Run the column using the optimized mobile phase.
Strategy 2: Adding an Acidic Modifier
Adding a small amount of a volatile acid like acetic acid or formic acid protonates the azetidine nitrogen to form a cationic species (R₂NH₂⁺). While this may seem counterintuitive, it prevents the nitrogen from acting as a hydrogen bond acceptor with the silanols. The now-cationic compound interacts with the silica via a weaker ion-exchange mechanism, which can be overcome by a polar mobile phase.[11] This method is often less effective than using a basic modifier but can be useful in specific cases.
Experimental Protocol: Eluent with Acidic Modifier
TLC Screening: Develop TLCs using a polar solvent system (e.g., 90:10 DCM:MeOH).
Add Modifier: Add 0.5-1% acetic acid or formic acid to the eluent.
Observe Rf: The compound's Rf should increase, and tailing should be reduced.
Column Chromatography: Proceed with the optimized acidic mobile phase. Caution: This can promote esterification if your alcohol solvent is not anhydrous.
Problem: Poor Solubility for Column Loading
The high polarity of the zwitterionic compound makes it insoluble in the relatively non-polar solvents used to load a silica gel column, leading to precipitation at the origin and poor separation.
Underlying Cause: "Like dissolves like." The polar, ionic compound is not soluble in solvents like dichloromethane or ethyl acetate.
Solution: Dry Loading (Solid Loading)
This technique involves adsorbing the compound onto a small amount of silica gel before loading it onto the column. This ensures that the compound is introduced to the column in a fine, evenly distributed band, regardless of its solubility in the initial eluent.
Experimental Protocol: Dry Loading
Dissolve the Crude Product: Dissolve your crude material in a minimal amount of a solvent in which it is soluble (e.g., methanol).
Add Silica Gel: In a round-bottom flask, add 2-3 times the mass of your crude product in silica gel.
Create a Slurry: Add the solution from step 1 to the silica gel and mix thoroughly to create a uniform slurry.
Evaporate the Solvent: Remove the solvent completely under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
Load the Column: Carefully layer the silica-adsorbed product onto the top of your packed column.
Elute: Begin elution with your chosen mobile phase.
Section 4: Recommended Workflow & Protocols
A systematic approach is key to developing a successful purification method. The following workflow provides a logical progression from initial analysis to a final, optimized column chromatography protocol.
Caption: Recommended workflow for method development.
Section 5: Data Summary
Table 2: Comparison of Potential Eluent Systems for TLC Analysis
Mobile Phase Composition (DCM:MeOH:Modifier)
Modifier
Expected Rf
Expected Spot Shape
Comments
90:10:0
None
< 0.1
Severe Tailing / Streak
Standard system, generally ineffective for this compound class.
80:20:0
None
0.1 - 0.2
Tailing
Increased polarity helps but doesn't solve the core issue.
An alternative if basic modifiers are incompatible with other functional groups.
References
Zhang, P., Hu, Y., Liu, K., He, L., Zhao, W., & Zhang, S. (n.d.). Hydrophilic interaction chromatographic evaluation of zwitterionic polymer grafted silica gel via multiple binding sites. ResearchGate. [Link][12]
Zhang, P., Hu, Y., Liu, K., He, L., & Zhao, W. (2024). Hydrophilic interaction chromatographic evaluation of zwitterionic polymer grafted silica gel via multiple binding sites. Journal of Separation Science, 47(14), e2400065. [Link][13]
Zhang, P., Hu, Y., Liu, K., He, L., Zhao, W., & Zhang, S. (2023). Hydrophilic interaction chromatographic evaluation of zwitterionic polymer grafted silica gel via multiple binding sites. SSRN. [Link][14]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21717027, Ethyl azetidine-3-carboxylate. PubChem. [Link][15]
SIELC Technologies. (2005). LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link][4]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]
University of Rochester Chemistry Department. (n.d.). Troubleshooting Flash Chromatography. [Link][6]
Smith, C. D., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
Reddit community r/chemistry. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?[Link][11]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93192, 3-azetidinecarboxylic Acid. PubChem. [Link][16]
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography?[Link][17]
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link][7]
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link][9]
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link][1]
Technical Support Center: Advanced Strategies for 3-Ethylazetidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in coupling reactions involving 3-ethyl substituted azetidines. The unique structural features of this scaffold can present significant synthetic hurdles, leading to low yields and incomplete reactions. This document is designed to provide you with a clear understanding of the underlying principles and to offer practical, field-proven solutions to these challenges.
Troubleshooting Guide: Low Yields and Stalled Reactions in 3-Ethylazetidine Coupling
The presence of an ethyl group at the 3-position of the azetidine ring introduces significant steric bulk, which can impede the approach of coupling partners and interfere with the catalytic cycle of many standard cross-coupling reactions. This section provides a systematic approach to troubleshooting and optimizing these challenging transformations.
Issue 1: Poor Conversion in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Symptoms:
Low to no formation of the desired N-aryl-3-ethylazetidine.
Recovery of unreacted 3-ethylazetidine and aryl halide.
Formation of hydrodehalogenation byproduct from the aryl halide.
Root Cause Analysis and Solutions:
The primary challenge in the Buchwald-Hartwig amination of 3-ethylazetidine is the steric clash between the bulky 3-ethyl group, the aryl coupling partner, and the palladium catalyst's ligand sphere. This can hinder the crucial reductive elimination step of the catalytic cycle.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of 3-ethylazetidine.
Detailed Solutions:
Ligand Selection is Critical: Standard phosphine ligands like P(t-Bu)₃ may not be sufficient to overcome the steric hindrance. The use of bulky, electron-rich biaryl phosphine ligands is often necessary to promote the reductive elimination of the sterically demanding product.[3][4][5]
Ligand Family
Recommended Ligands
Key Advantages
Buchwald Ligands
GPhos, XPhos, RuPhos
Proven efficacy in coupling hindered primary and secondary amines.[3]
Josiphos Ligands
Tri-tert-butyl Josiphos
Ferrocene-based ligands that can be effective for challenging couplings.
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Can offer high stability and activity, particularly with electron-rich aryl chlorides.[6]
Optimize the Palladium Precatalyst: The choice of palladium source can impact the concentration of the active Pd(0) catalyst. Palladacycle precatalysts are often superior for challenging couplings as they provide a reliable and efficient route to the active catalytic species.[1]
Base and Solvent Considerations: A strong, non-nucleophilic base is essential for the deprotonation of the azetidine nitrogen. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices. The choice of solvent can also be critical, with toluene, dioxane, and tert-butanol being frequently used. In some cases, a mixture of solvents can improve solubility and reaction rates.[1][2]
Reaction Conditions: Higher temperatures (80-120 °C) are often required to overcome the activation energy barrier for sterically hindered substrates. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
Issue 2: Inefficient Suzuki-Miyaura Coupling of 3-Ethylazetidine Derivatives
Symptoms:
Low yield of the desired C-C coupled product.
Significant formation of homocoupled boronic acid/ester byproduct.
Protodeborylation of the azetidine-boronic acid/ester.
Root Cause Analysis and Solutions:
Similar to C-N coupling, steric hindrance around the azetidine ring can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the boronic acid/ester derivative of 3-ethylazetidine can be susceptible to protodeborylation, especially in the presence of water and certain bases.[7][8]
Troubleshooting Strategies:
Choice of Boron Reagent: While boronic acids are common, boronate esters (e.g., pinacol or neopentyl glycol esters) can offer greater stability and, in some cases, improved reactivity. The use of potassium trifluoroborate salts is another viable alternative.[9][10]
Ligand and Catalyst Selection: For sterically demanding Suzuki couplings, bulky and electron-rich phosphine ligands are again the key to success.
Ligand
Key Features
SPhos, XPhos, RuPhos
Highly effective for a broad range of Suzuki couplings, including those with hindered substrates.
AntPhos
Has shown excellent performance in sterically demanding aryl-alkyl couplings.[11]
Q-Phos
A bulky ligand that can be effective in promoting reductive elimination.
Base and Solvent System: The choice of base is crucial to activate the boronic acid/ester for transmetalation without promoting significant protodeborylation. Anhydrous conditions are highly recommended.
Base
Solvent
Comments
K₃PO₄
Toluene/Water or Dioxane/Water
A common and effective combination for many Suzuki couplings.
Cs₂CO₃
Dioxane or THF
A milder base that can be effective in preventing side reactions.
K₂CO₃
Ethanol/Water
A cost-effective option, but care must be taken to minimize protodeborylation.
Issue 3: Reductive Amination with Hindered Ketones Fails to Proceed
Symptoms:
No formation of the desired tertiary amine.
Reduction of the ketone to the corresponding alcohol.
Recovery of unreacted 3-ethylazetidine.
Root Cause Analysis and Solutions:
The formation of the iminium ion intermediate is often the rate-limiting step in reductive aminations, especially with sterically hindered ketones and secondary amines like 3-ethylazetidine.[12][13] The equilibrium may favor the starting materials, and the reducing agent may preferentially reduce the ketone.
Troubleshooting Reductive Amination:
Caption: Troubleshooting workflow for the reductive amination of 3-ethylazetidine with a hindered ketone.
Promote Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion can be shifted towards the product by removing water as it is formed. This can be achieved by using a dehydrating agent such as molecular sieves or by using a Lewis acid like titanium(IV) isopropoxide, which also activates the ketone.[14]
Use a Selective Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce both the ketone and the iminium ion. For sterically hindered substrates, it is often more effective to use a milder reducing agent that is more selective for the iminium ion. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[15]
Two-Step Procedure: If a one-pot reductive amination fails, consider a two-step procedure. First, form the enamine or iminium ion under optimized conditions (e.g., with azeotropic removal of water). Then, in a separate step, reduce the isolated or in situ-generated intermediate.
Frequently Asked Questions (FAQs)
Q1: Are there alternative coupling strategies for highly sterically hindered 3-ethylazetidine systems?
A1: Yes, when traditional palladium-catalyzed methods fail, several alternative strategies can be employed:
Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for forging C-N and C-C bonds under mild conditions. This method often proceeds through radical intermediates, which can be less sensitive to steric hindrance than the organometallic intermediates in traditional cross-coupling reactions.[16][17][18][19]
Strain-Release Functionalization: Methods that utilize the inherent ring strain of azetidine precursors, such as azabicyclo[1.1.0]butanes, can provide novel pathways to functionalized azetidines. These methods can be highly modular and effective for introducing substituents at the 3-position.[20][21][22][23]
Flow Chemistry: Continuous flow reactors can offer significant advantages for challenging reactions. The precise control over reaction time, temperature, and mixing can improve yields and minimize byproduct formation, especially for reactions involving unstable intermediates.[24][25][26]
Q2: How does the N-protecting group on the azetidine affect coupling efficiency?
A2: The choice of the nitrogen protecting group can have a significant impact on the reactivity of the 3-ethylazetidine.
Boc (tert-Butoxycarbonyl): This is a common protecting group that is generally robust to many coupling conditions. However, its bulkiness can sometimes add to the steric congestion around the azetidine ring.
Cbz (Carboxybenzyl): Another common protecting group that is stable under a wide range of conditions. It can be removed by hydrogenolysis, which is often compatible with many functional groups.
Nosyl (2-Nitrobenzenesulfonyl): This electron-withdrawing protecting group can activate the azetidine nitrogen for certain reactions but can be sensitive to some reductive conditions.
Unprotected Azetidine: While seemingly simpler, using an unprotected azetidine can lead to complications such as catalyst inhibition due to coordination of the nitrogen lone pair to the metal center. It is generally advisable to use a protecting group.
Q3: What analytical techniques are best for monitoring the progress of these challenging reactions?
A3: Due to the potential for multiple byproducts and low conversions, a combination of analytical techniques is recommended:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful tool for monitoring these reactions. It provides information on the consumption of starting materials, the formation of the desired product, and the presence of byproducts, all with mass confirmation.
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile and thermally stable compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) of Crude Reaction Mixture: This can provide a quantitative assessment of the reaction progress by integrating the signals of the starting materials and products against an internal standard.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Ethylazetidine with an Aryl Bromide
Materials:
N-Boc-3-ethylazetidine (1.0 equiv)
Aryl bromide (1.2 equiv)
GPhos-Pd-G3 precatalyst (2 mol%)
Sodium tert-butoxide (1.4 equiv)
Anhydrous toluene
Procedure:
To an oven-dried Schlenk flask, add the aryl bromide, sodium tert-butoxide, and the GPhos-Pd-G3 precatalyst.
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
Add anhydrous toluene via syringe, followed by N-Boc-3-ethylazetidine.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination of a Hindered Ketone with 3-Ethylazetidine
Materials:
Hindered ketone (1.0 equiv)
N-Boc-3-ethylazetidine (1.2 equiv)
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
Anhydrous dichloromethane (DCM)
Acetic acid (catalytic amount)
Procedure:
To a round-bottom flask, add the hindered ketone, N-Boc-3-ethylazetidine, and anhydrous DCM.
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
Stir the reaction at room temperature and monitor by LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V. K. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Rodríguez, R. I., Corti, V., Rizzo, L., Visentini, S., Bortolus, M., Amati, A., Natali, M., Pelosi, G., Costa, P., & Dell'Amico, L. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Catalysis. [Link]
Kolahdouzan, K., et al. (2020). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society. [Link]
Terrett, J. A., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V. K. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Organic Chemistry Portal. [Link]
Wang, C., Biscoe, M. R., & Buchwald, S. L. (2013). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. [Link]
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027–3043. [Link]
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
Laudadio, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
O'Brien, M. C., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]
Mykhailiuk, P. K., & Shishkin, O. V. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Baumann, M., & Baxendale, I. R. (2013). ASSESSMENT OF THE IMPACT OF CONTINOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. UCD School of Chemistry and Chemical Biology. [Link]
Kolahdouzan, K., et al. (2022). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ResearchGate. [Link]
Davies, R. P., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]
Shen, Q., & Hartwig, J. F. (2024). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. University of Wisconsin-Madison. [Link]
Li, T.-R., et al. (2022). Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Communications. [Link]
Aspuru-Guzik, A., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. [Link]
Wang, F., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]
Kappe, C. O., & Gutmann, B. (2016). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]
Baumann, M., Baxendale, I. R., & Ley, S. V. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Baxendale Group - Durham University. [Link]
Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic Chemistry Portal. [Link]
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Beller, M., & Zapf, A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Szostak, M., & Shi, S. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
Hartwig, J. F., & Vo, G. D. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
Shen, B., & Hartwig, J. F. (2024). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal. [Link]
Hartwig, J. F., et al. (2005). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate. [Link]
Wang, H., et al. (2023). RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. Petroleum Processing and Petrochemicals. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate azetidines. The synthesis of these highly strained four-membered nitrogen heterocycles is notoriously difficult. With an inherent ring strain of approximately 25.4 kcal/mol, azetidines are significantly more reactive and less stable than larger azaheterocycles like pyrrolidines 1.
During intramolecular cyclization, the formation of the four-membered ring is kinetically and thermodynamically disfavored compared to intermolecular side reactions 1. This guide is designed to help you understand the causality behind these failures and implement field-proven, self-validating protocols to suppress polymerization.
Part 1: Troubleshooting Guide & Causality (FAQ)
Q1: Why is my intramolecular cyclization yielding linear polymers instead of the azetidine ring?Causality: The competition between cyclization and polymerization is a battle of reaction kinetics. Intramolecular cyclization (forming the azetidine) is a unimolecular process, while intermolecular polymerization is a bimolecular process. At standard reaction concentrations, the collision rate between separate precursor molecules is exponentially higher than the probability of the molecule's nucleophilic nitrogen finding its own electrophilic carbon tail.
Solution: You must employ the high dilution principle . By running the reaction in a large volume of solvent or using a syringe pump to slowly add the substrate to the base/catalyst mixture, you keep the steady-state concentration of the reactive precursor extremely low 2. This artificially isolates the molecules, forcing the intramolecular 4-exo-tet cyclization to occur before a second molecule can collide with it.
Q2: How does the choice of leaving group affect the polymerization-to-cyclization ratio?Causality: The rate of the desired intramolecular SN2 reaction heavily depends on the leaving group's efficiency [[1]](). Poor leaving groups (like unactivated hydroxyls or chlorides) increase the activation energy barrier for ring closure. This extended reaction time allows slower, competing intermolecular side reactions to dominate the flask.
Solution: Convert hydroxyl precursors to highly reactive leaving groups, such as mesylates (-OMs) or triflates (-OTf), before inducing ring closure 1.
Q3: Even with high dilution, I am observing pyrrolidine byproducts. How do I suppress this?Causality: Pyrrolidine formation occurs via a 5-endo-tet cyclization or a rearrangement of the initially formed azetidine 2. Because the five-membered pyrrolidine ring has significantly lower ring strain (approx. 5.8 kcal/mol) than azetidine, it is the thermodynamically favored product 3. High temperatures provide the activation energy required for the azetidine ring to open and rearrange into the more stable pyrrolidine.
Solution: Lower the reaction temperature (e.g., 0°C to 20°C) to trap the reaction under kinetic control 2. Furthermore, use electron-withdrawing protecting groups (like Boc or Tosyl) on the nitrogen to reduce its basicity, preventing it from triggering intramolecular ring-opening rearrangements [[1]]().
Part 2: Mechanistic Pathways & Quantitative Parameters
To visualize the competing forces in your reaction flask, refer to the mechanistic pathway below.
Caption: Kinetic vs. thermodynamic pathways in azetidine formation.
Reaction Parameter Optimization Table
Parameter
Condition
Primary Outcome
Causality
Concentration
> 0.1 M
Polymerization
Bimolecular collisions dominate over unimolecular cyclization.
Concentration
< 0.01 M (or Syringe Pump)
Azetidine Formation
High dilution isolates molecules, forcing intramolecular closure.
Temperature
> 50°C
Pyrrolidine / Decomposition
Overcomes activation barrier for thermodynamic rearrangement.
Temperature
0°C to 25°C
Azetidine Formation
Kinetic control preserves the strained four-membered ring.
Leaving Group
Chloride (-Cl)
Low Yield / Polymers
Slow SN2 kinetics allow side reactions to outcompete cyclization.
Caption: Workflow for high-dilution azetidine synthesis to prevent polymerization.
High-Dilution Synthesis of N-Protected Azetidines via Mesylate Intermediate
This protocol utilizes a two-step approach (activation followed by high-dilution cyclization) engineered to minimize polymerization and self-validate at critical junctures 1.
Step 1: Precursor Activation
Dissolve the N-protected
-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Cool the mixture to 0 °C under an inert argon atmosphere.
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv) [[1]]().
Stir for 30 minutes at 0 °C until TLC confirms complete conversion to the mesylate intermediate.
Step 2: High-Dilution Ring Closure
5. In a separate, larger reaction flask, add anhydrous DCM and a strong, non-nucleophilic base (e.g., DBU, 1.5 equiv) 1. The solvent volume should be calculated to achieve a final substrate concentration of < 0.01 M.
6. Using a syringe pump, add the mesylate mixture from Step 1 into the DBU solution at a rate of 1-2 mL/hour at room temperature.
Self-Validation Check: Observe the reaction mixture during addition. If the solution turns highly viscous or insoluble precipitates form, your addition rate is too fast, indicating localized high concentrations and the onset of polymerization. Pause the pump and increase the stirring rate.
Once addition is complete, stir for an additional 2 hours.
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure 4.
Purify via silica gel chromatography. Crucial: Use deactivated silica (pre-treated with 1% Et₃N) to prevent acid-catalyzed ring opening of the strained azetidine during purification 1.
References
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Heterocycles / LOCKSS.
URL:[Link]
Resolution of racemic 3-substituted azetidine-3-carboxylic acid derivatives
Welcome to the Technical Support Center for the synthesis and resolution of 3-substituted azetidine-3-carboxylic acid derivatives. As a Senior Application Scientist, I frequently consult with drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and resolution of 3-substituted azetidine-3-carboxylic acid derivatives.
As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating these strained-ring systems into their pipelines. Azetidine-3-carboxylic acids are highly valued in medicinal chemistry because they introduce rigid conformational constraints, reduce rotational freedom, and significantly enhance the metabolic stability of bioactive scaffolds[]. However, the presence of a quaternary stereocenter at the C3 position, combined with the inherent ring strain (~26 kcal/mol) and the zwitterionic nature of the unprotected molecule, makes the resolution of these racemates a formidable physicochemical challenge.
This guide is designed to move beyond basic protocols. It explains the causality behind experimental choices and provides self-validating workflows to ensure your resolution campaigns are successful, scalable, and reproducible.
Core Resolution Strategy
Because unprotected azetidine-3-carboxylic acids exist as highly polar zwitterions, direct resolution is often plagued by insolubility in organic solvents and severe peak tailing on chromatographic columns. The foundational strategy relies on transiently masking these polar groups, resolving the lipophilic intermediate, and carefully deprotecting the isolated enantiomers without opening the strained four-membered ring.
Workflow for the resolution of racemic 3-substituted azetidine-3-carboxylic acids.
Strategic FAQs
Q: Why must I protect both the azetidine nitrogen and the carboxylic acid prior to resolution?A: Unprotected 3-substituted azetidine-3-carboxylic acids are zwitterionic. In Chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), zwitterions cause extreme secondary interactions with the silanol groups on Chiral Stationary Phases (CSPs), leading to irreversible adsorption or massive peak tailing. By converting the amine to a carbamate (e.g., N-Boc) and the acid to an ester (e.g., methyl or ethyl ester), you eliminate the zwitterionic charges, drastically improving solubility in organic solvents and ensuring sharp, Gaussian peaks during separation[2].
Q: Classical diastereomeric salt resolution vs. Chiral SFC: Which should I choose?A: For 3-substituted azetidines, Chiral SFC is the industry gold standard . Classical resolution (using chiral acids/bases to form salts) relies on differential crystallization. However, the quaternary C3 stereocenter creates immense steric bulk that often disrupts predictable crystal lattice formation, leading to oils or co-crystallization. If SFC is unavailable, covalent chiral derivatization using resolving agents like (S)-4-benzyl-2-oxazolidinone to form separable diastereomers is a proven alternative[3].
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Poor Separation or Severe Peak Tailing during Chiral SFC/HPLC.
Root Cause Analysis: If you are resolving an N-alkylated derivative (instead of an N-Boc derivative), the basic secondary/tertiary amine is interacting with the acidic silanol sites on the CSP.
Intervention: Modify your mobile phase. Add a basic modifier such as 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the CO2/Methanol stream. This competitively binds to the silanol sites, preventing the azetidine nitrogen from tailing[4].
Issue 2: Unexplained Mass Loss or Impurities During Ester Hydrolysis (Deprotection).
Root Cause Analysis: The azetidine ring is highly strained. Subjecting the resolved ester to harsh basic conditions (e.g., NaOH at reflux) or strong nucleophiles causes nucleophilic attack at the C2/C4 positions, leading to ring-opening and the formation of acyclic amino acid impurities.
Intervention: Utilize strictly mild hydrolysis conditions. Employ LiOH in a THF/Water mixture at 0 °C, slowly warming to room temperature. Lithium acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating ester hydrolysis without requiring elevated temperatures[4].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Protocol A: N-Boc Protection and Methyl Esterification
Objective: Mask polar groups to generate a lipophilic racemate suitable for SFC.
Esterification: Suspend the racemic 3-substituted azetidine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M). Cool to 0 °C.
Activation: Dropwise add Thionyl Chloride (SOCl2, 1.5 eq). Caution: Highly exothermic; evolves HCl and SO2 gas. Stir at room temperature for 12 hours[2].
IPC 1 (Mass Check): Analyze by LC-MS. The zwitterion mass should be absent. Look for the [M+H]+ of the methyl ester. Azetidines often show a characteristic fragmentation pattern (loss of C2H4); ensure the parent ion is the base peak.
Boc Protection: Concentrate the mixture to remove SOCl2. Redissolve the crude hydrochloride salt in Dichloromethane (DCM). Add Triethylamine (TEA, 3.0 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir for 4 hours at room temperature[2].
IPC 2 (TLC Verification): Spot the reaction on silica TLC (Eluent: 1:1 Hexanes:EtOAc). The product will migrate to Rf ~0.6 and will be ninhydrin negative (indicating complete consumption of the free amine).
Workup: Wash with 10% citric acid, then brine. Dry over Na2SO4 and concentrate to yield the protected racemate.
Protocol B: Preparative Chiral SFC Resolution
Objective: Separate the enantiomers using supercritical CO2.
Sample Preparation: Dissolve the protected racemate in HPLC-grade Methanol at a concentration of 50-100 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Utilize an immobilized polysaccharide-based CSP (e.g., CHIRALPAK AD-H or Phenomenex Lux Cellulose-3)[4].
Flow Rate: Scaled to column diameter (e.g., 40 mL/min for a 2x25cm column).
Detection: UV at 220 nm.
IPC 3 (Analytical SFC): Before pooling fractions, run an analytical SFC on the early and late eluting peaks. Validation Criteria: Both fractions must exhibit >98% enantiomeric excess (e.e.).
Protocol C: Mild Deprotection
Objective: Remove the ester and Boc groups without opening the azetidine ring.
Ester Hydrolysis: Dissolve the enantiopure intermediate in a 3:1:1 mixture of THF:MeOH:H2O. Cool to 0 °C. Add LiOH monohydrate (3.0 eq)[4].
Reaction Monitoring: Stir for 2 hours, allowing it to reach room temperature.
IPC 4 (LC-MS): Confirm the disappearance of the ester mass and the appearance of the N-Boc acid mass.
Boc Removal: Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, and concentrate. Redissolve the residue in 20% Trifluoroacetic Acid (TFA) in DCM. Stir for 1 hour at room temperature.
Final Validation: Concentrate under vacuum. Confirm the final structure by high-resolution mass spectrometry (HRMS) and 1H-NMR. The absence of multiplet signals in the 3.0-3.5 ppm region (typical of acyclic aliphatic amines) confirms the azetidine ring remains intact.
Quantitative Comparison of Resolution Methods
To assist in strategic planning, the following table summarizes the operational metrics of the three primary resolution techniques applied to 3-substituted azetidine-3-carboxylic acids.
Steric bulk at C3 often requires extensive enzyme engineering.
References
De Kimpe, N., et al. "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications." ResearchGate (Amino Acids 41(3):541-58). Available at: [Link][3]
Google Patents. "WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol." Google Patents. Available at: [2]
Semantic Scholar. "Supporting Information: Discovery of BLU-945, a Reversible, Potent, and Wild-Type Sparing Next-Generation EGFR Mutant Inhibitor." Semantic Scholar. Available at: [Link][4]
Technical Support Center: Handling Hygroscopic Salts of 3-Ethylazetidine-3-carboxylic acid
[1] Executive Summary: The "Invisible" Variable User Query: "Why is my stoichiometry off, and why has my free-flowing powder turned into a sticky gum?" Scientist's Analysis: 3-Ethylazetidine-3-carboxylic acid is a constr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Invisible" Variable
User Query: "Why is my stoichiometry off, and why has my free-flowing powder turned into a sticky gum?"
Scientist's Analysis:
3-Ethylazetidine-3-carboxylic acid is a constrained amino acid analog.[1] To ensure stability against ring-opening or polymerization, it is almost exclusively supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt.[1] While the ethyl group at the C3 position adds lipophilicity, the charged ammonium salt moiety dominates the physical properties, making the compound deliquescent .
When exposed to ambient humidity (even 40-50% RH), the crystal lattice absorbs atmospheric water until it dissolves in its own sorbed moisture. This introduces a "phantom mass"—you think you are weighing 100 mg of reagent, but you might be weighing 85 mg of reagent and 15 mg of water. This destroys stoichiometric precision in peptide coupling and nucleophilic substitutions.
Module 1: Storage & Revival Protocols
How to keep the compound stable before you even touch it.
Q: My bottle arrived, and the solid looks clumped. Is it ruined?
A: Not necessarily, but it requires "revival" before use. Clumping indicates surface moisture absorption. If the solid has turned into a clear oil, it has fully deliquesced; recovery is harder but possible via lyophilization.
Protocol: The "Deep Dry" Revival
If you need precise stoichiometry, do not trust the bottle weight. Dry the salt immediately before critical use.
The Setup (DOT Visualization):
Figure 1: Critical drying workflow to restore stoichiometric accuracy to hygroscopic azetidine salts.
Step-by-Step:
Vacuum Drying: Place the open vial in a vacuum oven at 40°C (do not exceed 60°C to avoid potential decarboxylation or ring strain stress). Apply high vacuum (<10 mbar) for 4-12 hours [1].
Desiccant Choice: If a vacuum oven is unavailable, use a vacuum desiccator. Phosphorus Pentoxide (P2O5) is the gold standard for amine salts as it chemically traps water. Potassium Hydroxide (KOH) pellets are excellent secondary desiccants as they also scavenge acid vapors (HCl/TFA) that may off-gas [2].[1]
Inert Transfer: Once dry, flush the headspace with Argon or Nitrogen immediately upon opening. Tape the cap with Parafilm.
Module 2: Precision Weighing (The "Difference" Method)
How to weigh it without the scale drifting.
Q: The balance numbers keep climbing while I weigh. Which number do I record?
A: None of them. The climbing number is the salt absorbing water in real-time. You must use the Weighing by Difference technique.[2][3][4] Never weigh hygroscopic solids directly onto an open weigh boat.
Protocol: Weighing by Difference
This method isolates the bulk reagent from the air during the measurement process.
Step
Action
Rationale
1
Tare the Vial
Place the capped source vial containing the dried salt on the balance. Tare to 0.0000 g.
2
Dispense
Remove the vial from the balance. Open it, quickly transfer an estimated amount to your reaction vessel, and immediately recap the source vial.
3
Re-weigh
Place the capped source vial back on the balance.
4
Calculate
The balance will show a negative number (e.g., -0.1534 g). This absolute value is the exact mass transferred.
Why this works: The moist air inside the balance chamber never interacts with the salt while the measurement is being recorded. The drift is eliminated because the vial is sealed during the reading [3].
Module 3: Reaction Troubleshooting
Impact on Peptide Coupling and Substitution.
Q: My HATU coupling yield is low (30-40%). Is the salt interfering?
A: Yes. Water hydrolyzes the activated ester (O-At/O-Bt) intermediate formed by HATU/EDC, competing with the amine. Furthermore, if you are using the HCl salt, you must neutralize the amine proton for it to react.
The "Salt-Break" Coupling Strategy:
Figure 2: Logical flow for coupling protonated azetidine salts. The neutralization step is the most common failure point.
Troubleshooting Checklist:
Stoichiometry of Base: You need at least 1 equivalent of base (DIPEA/NMM) just to neutralize the HCl/TFA on the azetidine. You need another equivalent to drive the reaction. Use 2.5 - 3.0 equivalents of base total [4].
Order of Addition:
Wrong: Acid + Azetidine + HATU + Base (Risk: HATU reacts with trace water before amine is free).
Right: Acid + HATU + Base (Activate Acid) -> Wait 2 mins -> Add Azetidine Salt + More Base (pre-mixed).
Q: Can I just convert it to the free base to stop the hygroscopicity?
A: You can, but proceed with caution. The free amino acid (zwitterion) is often less hygroscopic than the HCl salt, but azetidines are small and polar, making them difficult to extract from water.
Protocol: Ion Exchange Resin (Best for Zwitterions)
Do not use liquid-liquid extraction (DCM/Water) as the polar azetidine will stay in the water layer.
Resin: Use a strongly basic anion exchange resin (e.g., Dowex 1X8) in the OH- form.
Load: Dissolve the salt in minimal water and load onto the column.
Elute: Elute with water. The Cl- stays on the resin; the free amino acid elutes.
Lyophilize: Freeze-dry the eluent immediately. Do not heat the free base, as ring-opening or dimerization is more likely in the free base form than the salt form.
References
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying organic salts; see "General Methods for Purification").
University of Toronto Scarborough (UTSC). Chemistry Quick Skills: Weighing by Difference. (Accessed 2026-03-01).[1]
[Link]
A Comparative Guide to the NMR Characterization of 3-Ethylazetidine-3-carboxylic Acid: Unveiling Ring Strain
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure and inherent strain of small heterocyclic scaffolds is paramount. The azetidine ring, a four-membered...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure and inherent strain of small heterocyclic scaffolds is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery, often used as a conformationally constrained proline analogue.[1] However, the very property that makes it attractive—its ring strain—also imparts unique chemical and conformational characteristics that demand precise analytical elucidation. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) signatures of 3-Ethylazetidine-3-carboxylic acid, contrasting it with less-strained systems to reveal the spectroscopic markers of its inherent ring strain.
The Spectroscopic Fingerprint of Ring Strain
The high degree of angle strain and torsional strain in the azetidine ring significantly influences the electronic environment of its constituent atoms.[2] This is directly observable in NMR spectroscopy through changes in chemical shifts and coupling constants, which deviate from those of more flexible, less-strained five-membered (pyrrolidine) or six-membered (piperidine) rings.
¹³C NMR: The Upfield Shift of Strained Carbons
One of the most telling indicators of ring strain is the chemical shift of the carbon atoms within the ring. Compared to analogous carbons in a less-strained ring like proline, the carbons of the azetidine ring in 3-Ethylazetidine-3-carboxylic acid are expected to be shifted significantly upfield (to a lower ppm value). This shielding effect is a direct consequence of the rehybridization of the carbon orbitals to accommodate the acute bond angles of the four-membered ring. The increased p-character in the endocyclic C-C bonds leads to greater electron density closer to the nucleus, shielding it from the external magnetic field.
¹H NMR: Diastereotopicity and Altered Coupling Constants
The puckered, non-planar conformation of the azetidine ring renders the geminal protons on the C2 and C4 methylene groups diastereotopic.[3] This means they are chemically non-equivalent and will appear as distinct signals, typically as doublets of doublets, and they will couple to each other (geminal coupling, ²JHH) and to adjacent protons (vicinal coupling, ³JHH).
The magnitude of these coupling constants provides a wealth of structural information:
Geminal Coupling (²JHH): The ²JHH values in strained rings are often altered. In azetidines, these values can be influenced by the ring pucker and the electronegativity of the nitrogen atom.
Vicinal Coupling (³JHH): These couplings are highly dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus relationship.[4][5] The constrained geometry of the azetidine ring leads to specific, predictable dihedral angles and, consequently, characteristic ³JHH values that can define the ring's conformation.[6] Ring strain can increase the magnitude of these couplings compared to more flexible systems.[7]
The upfield shift in the azetidine C2/C4 carbons reflects increased shielding due to ring strain.
¹³C δ (C3)
~40-50 ppm
~28.9 ppm (C3)
The C3 is quaternary in the azetidine, making direct comparison difficult, but its value is influenced by the strained environment.
¹³C δ (COOH)
~170-175 ppm
~175.8 ppm
The carboxylic acid carbon is less affected by ring strain but still provides a key reference point.[10][11]
¹H δ (C2-H, C4-H)
~3.5-4.5 ppm (diastereotopic)
~4.1-4.3 ppm (C2-H), ~3.3-3.5 ppm (C5-H)
The protons on carbons adjacent to the nitrogen are deshielded. The clear separation of diastereotopic protons is characteristic of the puckered ring.[3]
³JHH (vicinal)
Varies with conformation (typically 5-9 Hz)
Varies with cis/trans isomerism and ring pucker (typically 2-10 Hz)
Specific ³JHH values are crucial for determining the precise pucker and conformation of the azetidine ring via the Karplus equation.[4][12]
Visualizing Strain and Workflow
The relationship between the physical property of ring strain and its observable NMR characteristics can be visualized as a causal chain.
Caption: Relationship between ring strain and its NMR observables.
Experimental Protocol: A Self-Validating Approach for NMR Characterization
This protocol outlines the necessary steps to acquire a comprehensive NMR dataset for 3-Ethylazetidine-3-carboxylic acid, enabling a thorough analysis of its structure and conformation.
1. Sample Preparation
Rationale: High sample purity and proper solvent selection are critical for acquiring high-quality, artifact-free spectra.
Procedure:
Weigh 5-10 mg of high-purity (>98%) 3-Ethylazetidine-3-carboxylic acid.
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice depends on solubility and the desire to observe exchangeable protons (NH, COOH). D₂O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool.
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition
Rationale: Initial 1D spectra confirm sample identity and are used to optimize parameters for more complex 2D experiments.
Procedure:
Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended).
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a ¹H Spectrum: Use a standard single-pulse experiment. This provides initial chemical shifts, identifies impurities, and allows for the optimization of the spectral width.
Acquire a ¹³C{¹H} Spectrum: Use a proton-decoupled single-pulse experiment (e.g., zgpg30). This provides the chemical shifts for all unique carbon atoms.[13]
3. 2D Spectra Acquisition for Structural Elucidation
Rationale: 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining through-bond and through-space correlations.
Procedure:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It is crucial for tracing the proton connectivity within the azetidine ring and the ethyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning the carbon signals based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for identifying the quaternary C3 carbon and confirming the overall carbon skeleton.
NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is the key experiment for determining the 3D conformation of the ring and the relative orientation of the ethyl and carboxylic acid groups.
4. Data Analysis
Rationale: A systematic analysis of all spectra is required to build a complete structural and conformational picture of the molecule.
Procedure:
Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
Assign the ¹H signals starting with the most distinct peaks (e.g., the ethyl group) and use COSY to walk through the spin systems.
Use the HSQC spectrum to assign the protonated carbons.
Use the HMBC spectrum to assign the quaternary carbons and confirm assignments.
Analyze the NOESY/ROESY spectrum to identify key spatial correlations that define the ring pucker and substituent orientation.
Measure all relevant coupling constants from the high-resolution 1D ¹H spectrum to use in a Karplus analysis for dihedral angle estimation.[14]
Caption: A streamlined workflow for NMR characterization.
Conclusion
The NMR spectrum of 3-Ethylazetidine-3-carboxylic acid provides a rich tapestry of information directly reflecting its strained four-membered ring. By comparing key parameters such as ¹³C chemical shifts and ¹H coupling constants to less-strained analogues like proline, researchers can definitively characterize the structural and conformational consequences of this strain. The upfield shift of ring carbons and the distinct patterns of diastereotopic protons serve as reliable spectroscopic handles. A comprehensive analysis using a suite of 1D and 2D NMR experiments, as outlined in the provided protocol, is essential for any drug development program leveraging this valuable heterocyclic scaffold.
References
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
Cravatt, B. F., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 579-585. Available from: [Link]
Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry, 59(14), 4096-4103. (Referenced in Kwan, E. E. (2012). Lecture 3: Coupling Constants). Available from: [Link]
Ihor, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available from: [Link]
Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3496-3507. Available from: [Link]
Kricheldorf, H. R., & Schilling, G. (1978). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 11(6), 1250-1255. Available from: [Link]
ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. ResearchGate. Available from: [Link]
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison Chemistry. Available from: [Link]
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. University of Wisconsin-Madison Chemistry. Available from: [Link]
Wüthrich, K., et al. (1998). Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. Journal of the American Chemical Society, 120(18), 4546-4547. Available from: [Link]
X-ray crystallography data for 3,3-disubstituted azetidine derivatives
High-Resolution X-Ray Crystallography of 3,3-Disubstituted Azetidines: A Structural Comparison Guide Introduction In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized rings and managing the lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution X-Ray Crystallography of 3,3-Disubstituted Azetidines: A Structural Comparison Guide
Introduction
In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized rings and managing the lipophilicity of saturated sp3-rings are paramount challenges. As a Senior Application Scientist, I frequently guide drug development teams in replacing traditional aliphatic rings—such as piperidines, morpholines, or gem-dimethyl groups—with 3,3-disubstituted azetidines. These four-membered nitrogen heterocycles offer a unique combination of reduced lipophilicity, modulated basicity, and precise spatial projection[1].
However, the true value of these bioisosteres can only be unlocked and understood through rigorous structural validation. X-ray crystallography remains the gold standard for this, providing unambiguous experimental data on bond angles, ring puckering, and conformational preferences. This guide objectively compares the crystallographic and physicochemical parameters of 3,3-disubstituted azetidines against traditional alternative motifs, supported by field-proven experimental protocols for obtaining high-quality structural data.
Expert Insights: The Causality of Conformation and Basicity
When comparing azetidines to other heterocycles, two crystallographic parameters dictate their behavior in a protein binding pocket: the ring puckering angle and the C-N-C bond angle.
Vector Projection via Puckering: Unlike the six-membered piperidine ring, which adopts a bulky and relatively rigid chair conformation, the azetidine ring is highly strained. To minimize eclipsing torsional strain between adjacent C-H or C-substituent bonds, the ring puckers out of planarity. Unsubstituted azetidine exhibits a puckering angle of approximately 37°[2]. When we introduce 3,3-disubstitution (e.g., 3,3-difluoroazetidine), this angle compresses slightly to ~33°, which is still significantly more pronounced than the nearly flat oxetane ring (~11°)[3]. This specific puckering dictates the exit vectors of the substituents, allowing for precise, directional targeting of sub-pockets in a receptor that a flat or bulky ring cannot achieve.
Basicity Modulation (pKa): The inherent ring strain of azetidine compresses the C-N-C angle to ~90°, increasing the s-character of the nitrogen lone pair compared to piperidine (~111°). While unsubstituted azetidine remains highly basic (pKa ~11.3)[1], adding geminal electron-withdrawing groups, such as fluorines in 3,3-difluoroazetidine, exerts a profound inductive effect. This can drop the basicity of the amine by 3 to 4 log units[4]. Crystallographically, this is observed as a shortening of the C-F bonds and a subtle shift in the nitrogen pyramidalization, which directly translates to reduced hERG channel liability and improved passive membrane permeability.
Quantitative Structural Comparison
The following table synthesizes X-ray crystallographic data and physicochemical properties, comparing 3,3-disubstituted azetidines with traditional alternatives to guide scaffold selection.
Structural Motif
Ring Size
Typical pKa (Basic N)
Puckering Angle
C-N-C Bond Angle
Lipophilicity (LogD) Impact
Piperidine
6
~11.2
N/A (Chair)
~111°
High (Increases lipophilicity)
Azetidine
4
~11.3
~37°
~90°
Moderate
3,3-Difluoroazetidine
4
~7.0 - 8.0
~33°
~91°
Low (Fluorine lowers pKa/LogD)
Oxetane
4
N/A (Oxygen)
~11°
~92°
Very Low
Self-Validating Experimental Protocol: X-Ray Crystallography of Azetidines
Obtaining high-resolution diffraction data for small, sp3-rich molecules like 3,3-disubstituted azetidines presents unique challenges. They are often highly soluble, volatile, or prone to crystallographic disorder due to rapid ring flipping. The following protocol is designed as a self-validating system to ensure structural integrity.
Step 1: Salt Formation for Lattice Stabilization
Rationale: Free-base azetidines often lack the robust intermolecular interactions necessary to form well-ordered crystals. Converting them to salts introduces strong ionic and hydrogen-bonding networks.
Dissolve 50 mg of the 3,3-disubstituted azetidine derivative in 1 mL of anhydrous diethyl ether or ethyl acetate.
Slowly add 1.1 equivalents of a strong acid (e.g., anhydrous HCl in dioxane or p-toluenesulfonic acid).
Isolate the resulting precipitate via centrifugation and wash with cold pentane.
Validation Checkpoint: Perform powder X-ray diffraction (PXRD) or a quick melting point analysis. A sharp melting point indicates high phase purity, a strict prerequisite for single-crystal growth.
Step 2: Crystal Growth via Vapor Diffusion
Rationale: Slow precipitation is required to prevent twinning and crystal defects. Vapor diffusion allows for a highly controlled, gradual decrease in solubility.
Dissolve the azetidine salt in a minimum volume of a polar "good" solvent (e.g., methanol or acetonitrile) in a small inner vial (1-dram).
Place this open inner vial inside a larger outer vial (20 mL) containing 3 mL of a "bad" solvent (e.g., pentane or diethyl ether).
Seal the outer vial tightly and incubate undisturbed at 4 °C for 3–7 days until distinct, faceted crystals form.
Step 3: Cryogenic Data Collection
Rationale: Four-membered rings undergo dynamic puckering inversion at room temperature, which smears the electron density map and obscures the true conformation.
Mount a single crystal (0.1–0.3 mm in diameter) on a MiTeGen loop using paratone oil to protect it from moisture.
Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.
Collect diffraction data using Cu Kα radiation (
Å). Causality: Copper radiation provides stronger anomalous scattering and higher diffraction intensity for small, light-atom molecules compared to standard Molybdenum sources.
Step 4: Phase Solution and Refinement
Solve the phase problem using direct methods (e.g., SHELXT).
Refine the structure using full-matrix least-squares on
(e.g., SHELXL).
Validation Checkpoint: Carefully model the ring puckering. If the thermal ellipsoids of the C3 carbon are highly elongated, the ring is likely disordered over two puckered conformations. Apply appropriate occupancy restraints (e.g., a 50:50 split) to accurately resolve the vector projection of the 3,3-substituents.
Workflow Visualization
Figure 1: Workflow for the crystallization and X-ray structural validation of azetidine derivatives.
References
Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). "Ring Puckering of Azetidine: an Electron Diffraction Study." Journal of the Chemical Society, Chemical Communications.[Link]
Burkhard, J. A., et al. (2010). "Synthesis of oxetane/azetidine containing spirocycles." White Rose Research Online.[Link]
Borkin, D., et al. (2021). "Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity." PubMed Central (PMC).[Link]
A Comparative Guide to the Metabolic Profiles of 3-Ethylazetidine-3-carboxylic acid and Azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth comparison of the metabolic profiles of 3-Ethylazetidine-3-carboxylic acid and it...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of the metabolic profiles of 3-Ethylazetidine-3-carboxylic acid and its parent analog, Azetidine-3-carboxylic acid. As novel building blocks in medicinal chemistry, understanding the metabolic fate of these scaffolds is paramount for the development of safe and effective therapeutics. This document synthesizes established metabolic principles with field-proven experimental insights to offer a predictive and practical comparison.
The central hypothesis of this guide is that the introduction of an ethyl group at the C3 position of the azetidine ring will significantly alter the metabolic profile, primarily by introducing new sites for oxidative metabolism and potentially impacting the overall metabolic stability of the molecule. This comparison will be framed through the lens of standard in vitro metabolic assays, providing both a theoretical framework and the practical means to validate these predictions.
Introduction to Azetidine Scaffolds in Drug Discovery
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2][3] Their strained ring system offers a unique three-dimensional geometry that can be exploited to enhance potency, selectivity, and pharmacokinetic properties.[4] Azetidine-3-carboxylic acids, in particular, are utilized as conformationally constrained β-amino acid surrogates and are valuable starting materials for a variety of bioactive compounds.[5][6][7]
The metabolic stability of a drug candidate is a critical determinant of its clinical success. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the Phase I metabolism of a vast array of xenobiotics.[8][9] Subsequent Phase II metabolism typically involves conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. Understanding how structural modifications to a core scaffold influence these metabolic pathways is a cornerstone of modern drug design.
Predicted Metabolic Pathways: A Comparative Analysis
While direct comparative metabolic data for 3-Ethylazetidine-3-carboxylic acid and Azetidine-3-carboxylic acid is not extensively available in the public domain, we can predict their metabolic fates based on established principles of drug metabolism.
Azetidine-3-carboxylic acid: The Parent Scaffold
Azetidine-3-carboxylic acid, lacking easily oxidizable substituents, is predicted to exhibit relatively higher metabolic stability. Potential, though likely minor, metabolic pathways could involve:
N-oxidation: The azetidine nitrogen is a potential site for oxidation by CYP enzymes or flavin-containing monooxygenases (FMOs), although this is often a less favorable pathway for cyclic amines compared to their acyclic counterparts.[10]
Ring Opening: While the azetidine ring is more stable than the corresponding aziridine, enzymatic hydrolysis leading to ring cleavage is a possibility, analogous to the metabolism of Azetidine-2-carboxylic acid in some microorganisms which results in 2-hydroxy-4-aminobutyrate.[11]
Phase II Conjugation: The carboxylic acid moiety is a prime site for glucuronidation via UDP-glucuronosyltransferases (UGTs) or, to a lesser extent, sulfation via sulfotransferases (SULTs). The secondary amine of the azetidine ring could also potentially undergo direct glucuronidation.
3-Ethylazetidine-3-carboxylic acid: The Impact of C3-Substitution
The introduction of an ethyl group at the C3 position provides a new, and likely primary, site for oxidative metabolism. This is expected to be the key differentiator in the metabolic profiles of the two compounds.
Hydroxylation of the Ethyl Group: The ethyl group is susceptible to hydroxylation at the α- and β-positions, mediated primarily by CYP enzymes. This would lead to the formation of primary and secondary alcohol metabolites.
Further Oxidation: The alcohol metabolites can be further oxidized to the corresponding aldehyde and carboxylic acid derivatives.
N-dealkylation (less likely): While N-dealkylation is a common metabolic pathway for many amines, the ethyl group in this compound is attached to a carbon atom of the ring, not the nitrogen. Therefore, N-deethylation is not a possible pathway.
Phase II Conjugation: Similar to the parent compound, the carboxylic acid can undergo glucuronidation. Additionally, the newly formed hydroxyl metabolites from the ethyl group can also be conjugated with glucuronic acid or sulfate.
The following Graphviz diagram illustrates the predicted metabolic pathways for both compounds.
Figure 1: Predicted metabolic pathways for Azetidine-3-carboxylic acid and 3-Ethylazetidine-3-carboxylic acid.
Experimental Protocols for Metabolic Profile Comparison
To empirically determine and compare the metabolic profiles of these two compounds, a series of standard in vitro experiments are recommended.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes.
Protocol:
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
Initiation of Reaction: Add the test compound (3-Ethylazetidine-3-carboxylic acid or Azetidine-3-carboxylic acid, typically at 1 µM) to initiate the reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the rate of disappearance, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Metabolite Identification in Human Hepatocytes
Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism.
Protocol:
Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.
Incubation: Replace the medium with fresh medium containing the test compound (typically at a higher concentration, e.g., 10 µM) and incubate at 37°C in a humidified incubator with 5% CO2.
Sample Collection: Collect samples of the cell culture supernatant and cell lysate at various time points (e.g., 0, 1, 4, 24 hours).
Sample Preparation: Quench the reaction and process the samples as described for the HLM assay.
High-Resolution Mass Spectrometry (HRMS) Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography. This allows for the accurate mass measurement of potential metabolites.
Data Interpretation: Compare the chromatograms of the test compound incubations with control incubations (without compound). Identify potential metabolite peaks and propose structures based on their accurate mass and fragmentation patterns.
The following Graphviz diagram illustrates a general workflow for the comparison of metabolic profiles.
Validation of 3-Ethylazetidine-3-carboxylic Acid Purity: A Comparative Guide to HPLC-MS Strategies
Executive Summary & The Analytical Challenge 3-Ethylazetidine-3-carboxylic acid (CAS: 1213240-08-4) is a highly polar, conformationally constrained cyclic amino acid derivative. It is increasingly utilized as a bioisoste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
3-Ethylazetidine-3-carboxylic acid (CAS: 1213240-08-4) is a highly polar, conformationally constrained cyclic amino acid derivative. It is increasingly utilized as a bioisostere and building block in the synthesis of foldamers and novel therapeutics, such as1[1] and 2[2].
Validating the purity of this compound presents a distinct analytical bottleneck. As a small aliphatic amino acid, it lacks a native UV chromophore, rendering 1[1]. Furthermore, its high polarity and basic secondary amine result in negligible retention, poor peak shape, and column breakthrough on 3[3]. To overcome these limitations, analytical scientists must rely on customized chromatographic environments or pre-column chemical modifications.
Comparative Analysis of Analytical Strategies
Strategy A: Direct HILIC-MS/MS (The Gold Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the premier method for analyzing 4[4].
Causality: HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. A water-rich layer forms on the stationary phase, allowing polar analytes like 3-ethylazetidine-3-carboxylic acid to partition into this layer, resulting in excellent retention. Because the mobile phase is highly volatile and organic, it provides optimal desolvation efficiency in the electrospray ionization (ESI) source,5[5].
Strategy B: Pre-column Derivatization RP-HPLC-UV/MS (The Robust Alternative)
Reacting the secondary amine of the azetidine ring with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or di-tert-butyl dicarbonate (Boc2O) yields a less polar derivative[2].
Causality: Derivatization serves a dual purpose. First, it masks the polar amine and adds a bulky hydrophobic group, enabling 3[3]. Second, reagents like Fmoc introduce a highly conjugated pi-system, allowing for sensitive UV detection alongside MS.
Strategy C: Ion-Pairing RP-LC-MS (The Legacy Approach)
Using volatile ion-pairing agents (e.g., perfluorinated carboxylic acids) forces the retention of polar amines on C18 columns.
Causality: The hydrophobic tail of the ion-pairing agent embeds into the C18 phase, while its anionic head interacts with the protonated azetidine. However, this approach causes severe signal suppression in negative-ion MS and permanently alters the selectivity of the LC column, making it a suboptimal choice.
Analytical strategy decision tree for 3-ethylazetidine-3-carboxylic acid purity validation.
Protocol 1: Direct HILIC-MS/MS Validation (Self-Validating System)
This protocol establishes a self-validating loop using System Suitability Testing (SST) and orthogonal MS/MS transitions to 6[6].
Sample Preparation: Dissolve the sample in a highly organic diluent (e.g., 75% Acetonitrile / 25% Water with 0.1% Formic Acid).
Causality: Injecting a highly aqueous sample into a HILIC system disrupts the water-rich stationary layer, leading to peak distortion and loss of retention[6].
Column Equilibration: Flush the HILIC column (e.g., ZIC-HILIC or Amide phase) with the initial mobile phase for at least 20 column volumes.
Causality: HILIC stationary phases require extended equilibration times compared to RP columns to establish a stable aqueous hydration layer, which is critical for reproducible retention times.
System Suitability Testing (SST): Inject a diluent blank followed by a known reference standard (if available) or an isotopic internal standard.
Self-Validation: The blank ensures zero carryover from previous runs, while the standard validates that the MS sensitivity and retention time are within the acceptable variance (RSD < 2%).
LC-MS/MS Acquisition: Run the gradient (e.g., 90% ACN down to 50% ACN) using Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor
.
Causality: Using MRM rather than full-scan MS provides orthogonal validation; a peak is only integrated if both the retention time and the specific precursor-to-fragment transition match, 5[5].
Data Integrity Check: Calculate purity based on the relative peak area of the target compound versus any detected related substances, ensuring the Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) is >10.
Self-validating HILIC-MS/MS workflow ensuring data integrity and reproducibility.
Derivatization Reaction: React 3-ethylazetidine-3-carboxylic acid with Fmoc-Cl in a mildly basic buffer (e.g., borate buffer, pH 8.5) for 30 minutes.
Causality: The basic environment ensures the secondary amine of the azetidine ring is deprotonated and nucleophilic, 2[2].
Quenching: Add an excess of a primary amine (like glycine) to quench unreacted Fmoc-Cl.
Causality: This prevents the highly reactive Fmoc-Cl from degrading the HPLC column or interfering with the MS source.
RP-HPLC Separation: Inject the derivatized sample onto a standard C18 column[3]. Run a gradient of Water/Acetonitrile containing 0.05% Formic Acid.
Dual Detection: Monitor the eluent using a UV/PDA detector at 254 nm and 265 nm, followed by an in-line MS detector.
Self-Validation: The UV chromatogram provides a universal quantitative view of all Fmoc-tagged species, while the MS confirms the exact mass of the derivatized target, ensuring the UV peak is not an artifact of the derivatization matrix.
References
Metabolite Study and Structural Authentication for the First-in-Human Use Sphingosine-1-phosphate Receptor 1 Radiotracer, ACS Chemical Neuroscience.[Link]
Validation of a HILIC UHPLC-MS/MS method for amino acid profiling in Triticum species wheat flours, Aarhus University / Foods.[Link]
Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours, PMC.[Link]
Process for making azetidine-3-carboxylic acid (WO2004035538A1)
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications, Ghent University.[Link]
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell, Institute of Molecular and Translational Medicine.[Link]
Engineering Peptide Therapeutics: A Performance Comparison Guide on 3-Ethylazetidine-3-carboxylic Acid
Executive Summary The development of peptide-based therapeutics is historically bottlenecked by two critical factors: poor metabolic stability (rapid proteolytic cleavage) and high conformational flexibility (leading to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of peptide-based therapeutics is historically bottlenecked by two critical factors: poor metabolic stability (rapid proteolytic cleavage) and high conformational flexibility (leading to off-target binding and low oral bioavailability). To overcome these limitations, synthetic chemists have moved beyond natural amino acids. This guide objectively evaluates the biological activity and structural performance of 3-Ethylazetidine-3-carboxylic acid (3-EtAze) —a highly constrained, cyclic
-disubstituted amino acid—against traditional conformational constraints like Proline, standard Azetidine-3-carboxylic acid (Aze), and -Aminoisobutyric acid (Aib).
Mechanistic Foundation: The Power of Cyclic
-Disubstitution
To understand the superior biological activity of 3-EtAze-containing peptides, one must analyze the causality behind its structural features:
The 4-Membered Ring Constraint: Natural proline introduces a kink in the peptide backbone via its 5-membered pyrrolidine ring. However, shrinking this to a 4-membered azetidine ring imposes a much tighter restriction on the
(phi) and (psi) dihedral angles. This rigid scaffold stabilizes bioactive conformations, enhancing target specificity[].
-Disubstitution (The Quaternary Carbon): Unlike standard Aze, 3-EtAze features an ethyl group at the 3-position, making the -carbon quaternary. This cyclic -disubstitution eliminates the -proton, completely preventing base-catalyzed racemization. More importantly, it acts as a severe steric shield, blocking the spatial arrangements required for nucleophilic attack by serine and metalloproteases[2].
Transition-Inducing Element: The ethyl group provides precise lipophilic bulk. In the context of peptide macrocyclization, 3-EtAze acts as a transition-inducing element. By pre-organizing the linear peptide into a turn conformation (leveraging the Thorpe-Ingold effect), it significantly reduces the entropic penalty of cyclization, dramatically improving macrocyclic yields and reducing dimerization artifacts[3].
Mechanistic pathway of 3-EtAze enhancing peptide bioavailability and binding affinity.
Performance Comparison: 3-EtAze vs. Alternatives
The following table synthesizes quantitative and qualitative data comparing 3-EtAze against standard peptide constraints.
Modification
Structural Constraint
Proteolytic Stability ( in Serum)
Lipophilicity (LogP Impact)
Macrocyclization Yield
Natural Proline (Pro)
Moderate (5-membered ring)
Baseline (~1-2 hours)
Baseline
Moderate
Azetidine-3-carboxylic acid (Aze)
High (4-membered ring)
High (~6-12 hours)
Lower (Hydrophilic)
Good
-Aminoisobutyric acid (Aib)
Moderate-High (Acyclic )
Very High (>24 hours)
Moderate
Poor-Moderate
3-Ethylazetidine-3-carboxylic acid
Ultra-High (Cyclic )
Exceptional (>48 hours)
High (Membrane Permeable)
Excellent (Pre-organized)
Data Interpretation: While Aib provides excellent stability due to its acyclic
-disubstitution, it lacks the topological constraint required to force tight -turns, often leading to poor macrocyclization yields. 3-EtAze combines the extreme stability of a quaternary carbon with the tight turn-induction of a 4-membered ring, making it the superior choice for rigidifying bioactive scaffolds[][2].
To ensure scientific integrity, the incorporation and evaluation of 3-EtAze must follow optimized, self-validating methodologies. The steric hindrance of the quaternary carbon requires specific deviations from standard Solid-Phase Peptide Synthesis (SPPS).
Protocol A: Fmoc-SPPS Incorporation of 3-EtAze
Causality: Standard coupling reagents (e.g., HBTU) often fail to couple
-disubstituted amino acids due to severe steric clash. Highly reactive coupling additives are mandatory.
Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).
Self-Validation: Monitor the UV absorbance of the deprotection effluent at 301 nm. A flat baseline confirms complete Fmoc removal.
Coupling Reaction: Pre-activate Fmoc-3-EtAze-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add to resin and agitate for 4 hours at room temperature (or 1 hour at 75°C via microwave).
Self-Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow resin bead confirms the absence of free primary amines. Note: If coupling the next amino acid onto the secondary amine of 3-EtAze, a Chloranil test must be used instead.
Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and purify via RP-HPLC.
Protocol B: Serum Proteolytic Stability Assay
Causality: To prove the biological activity and stability of the 3-EtAze peptide, it must be subjected to native human proteases.
Incubation: Dissolve the purified peptide in PBS (pH 7.4) and mix with Human Serum to a final concentration of 25% serum / 10 µM peptide. Incubate at 37°C.
Time-Course Sampling: Aliquot 50 µL at 0, 1, 2, 4, 8, 12, 24, and 48 hours.
Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing an internal standard) to each aliquot.
Causality: The cold organic solvent instantly denatures serum proteases, preventing artifactual degradation during sample handling.
Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode).
Self-Validation: Plot
versus Time. A linear regression fit () confirms first-order degradation kinetics, allowing for accurate calculation of the half-life ().
Step-by-step workflow for the synthesis and stability evaluation of 3-EtAze peptides.
Advanced Applications in Drug Development
Beyond standard peptide therapeutics, 3-substituted azetidine-3-carboxylic acids are driving innovation in two major areas:
Antibody-Drug Conjugates (ADCs) & PROTACs: The rigid, non-cleavable nature of the azetidine ring makes it an ideal linker moiety. It prevents premature payload release in systemic circulation while maintaining a precise spatial distance between the E3 ligase ligand and the target protein ligand in PROTACs[4].
Peptidomimetic Macrocycles: By acting as a carbonyl bioisostere, 3-EtAze facilitates the synthesis of small, highly strained macrocycles that are otherwise synthetically inaccessible, opening new avenues for targeting flat, featureless protein-protein interactions (PPIs)[3][5].
The Journal of Organic Chemistry. "4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides".
Google Patents. "CN112135835A - Macrocyclization of peptidomimetics".
Semantic Scholar. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids". Semantic Scholar.
A Comprehensive Guide to the Safe Disposal of 3-Ethylazetidine-3-carboxylic Acid
For laboratory professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the rigor of our safety practices. While 3-Ethylazetidine...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the rigor of our safety practices. While 3-Ethylazetidine-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, their handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of 3-Ethylazetidine-3-carboxylic acid, ensuring the safety of personnel, the protection of the environment, and full regulatory compliance. Our focus extends beyond mere instruction to elucidate the scientific rationale behind each procedural step, fostering a culture of safety and deep operational trust.
Hazard Profile & Risk Assessment: An Informed Approach
A specific Safety Data Sheet (SDS) for 3-Ethylazetidine-3-carboxylic acid is not always readily available. Therefore, a conservative risk assessment must be conducted by evaluating the hazards of structurally related compounds, namely azetidine and carboxylic acids.
Azetidine Core: The parent azetidine ring is a saturated heterocycle known to be a strong base and potentially flammable.[1] Derivatives should be handled with the assumption that they may be corrosive, capable of causing severe skin burns and eye damage.[2]
Carboxylic Acid Functionality: Carboxylic acids are acidic and can cause irritation to the skin, eyes, and respiratory system.[3][4]
Combined Hazards: Consequently, 3-Ethylazetidine-3-carboxylic acid should be treated as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[3]
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedure being performed. The type of protective equipment should be selected according to the concentration and amount of the substance at the specific workplace.[7]
PPE Component
Specification
Rationale
Eye & Face Protection
Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a significant splash risk.[2][7]
Protects against splashes and potential dust formation, preventing serious eye irritation or damage.[3][8]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.[7][9]
Prevents direct skin contact. Proper glove removal technique (without touching the outer surface) is crucial to avoid cross-contamination.[7]
Body Protection
A laboratory coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron or full-body suit is recommended.[2]
Protects skin and personal clothing from contamination.[4]
Respiratory Protection
Generally not required when handled in a fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH/MSHA approved respirator is necessary.[2][10]
Protects against the inhalation of the compound, which may cause respiratory tract irritation.[3]
Spill & Emergency Procedures: Rapid and Safe Response
In the event of an accidental release, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Response:
Evacuate & Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.[2][11]
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.[5]
Containment: For solid spills, carefully sweep up the material.[5] For liquid spills or solutions, use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[2][11] Do not use combustible materials such as sawdust.[2]
Collection: Carefully collect the spilled material and absorbent into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[2][7]
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][7]
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3][7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
The Disposal Protocol: A Systematic Workflow
The disposal of 3-Ethylazetidine-3-carboxylic acid must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular municipal trash.[2][6][11]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of 3-Ethylazetidine-3-carboxylic acid.
Step-by-Step Disposal Methodology:
Waste Segregation: Keep 3-Ethylazetidine-3-carboxylic acid waste separate from other chemical waste streams, especially strong oxidizing agents, strong acids, and bases, to prevent potentially hazardous reactions.[2][8][12] Non-halogenated waste should be kept separate from halogenated waste streams.[13]
Waste Collection & Containerization:
Collect all waste, including the pure compound, reaction residues, and any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and compatible hazardous waste container.[11]
The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of vapors.[14]
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-Ethylazetidine-3-carboxylic acid," and the date when the first waste was added (accumulation start date).[2]
Storage:
Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated secondary containment area.[2][5][11]
This storage area should be away from heat, ignition sources, and incompatible materials.[2][12] Do not store chemicals on the floor or in fume hoods for extended periods.[12]
Final Disposal:
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][11][15]
Provide the disposal company with a complete and accurate description of the waste.
Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[5][16] Common disposal methods for such organic compounds include controlled incineration in a licensed facility.[17]
By adhering to this comprehensive disposal protocol, researchers can ensure that their vital work in advancing science does not come at the cost of safety or environmental responsibility. This commitment to meticulous laboratory practice is the bedrock of trustworthy and authoritative scientific research.
References
Safety Data Sheet for 1-Cbz-Azetidine-3-carboxylic acid. Acros PharmaTech Limited. Available at: [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Stack Exchange. Available at: [Link]
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. Available at: [Link]
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. Available at: [Link]
Chemical Compatibility and Storage Guidelines. REDA Safe. Available at: [Link]
Material Safety Data Sheet for (S)-N-Boc-azetidine carboxylic acid. Pi Chemicals. Available at: [Link]
Safety Data Sheet. ChemMasters. Available at: [Link]
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Available at: [Link]
Material Safety Data Sheet for Chromane-2-carboxylic acid. Cole-Parmer. Available at: [Link]
Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. Available at: [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Available at: [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Carboxylic Acid Synthesis Methods. Organic Chemistry Tutor. Available at: [Link]
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. Available at: [Link]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-Ethylazetidine-3-carboxylic acid
This document serves as an essential guide for the safe handling, use, and disposal of 3-Ethylazetidine-3-carboxylic acid. As a preferred source for laboratory safety, our goal is to provide in-depth, actionable intellig...
Author: BenchChem Technical Support Team. Date: March 2026
This document serves as an essential guide for the safe handling, use, and disposal of 3-Ethylazetidine-3-carboxylic acid. As a preferred source for laboratory safety, our goal is to provide in-depth, actionable intelligence that ensures the well-being of researchers and maintains the integrity of your work. The procedural guidance herein is synthesized from established safety protocols for structurally related compounds, including azetidines and carboxylic acids, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Analysis: A Proactive Approach to Safety
Understanding the chemical nature of 3-Ethylazetidine-3-carboxylic acid is foundational to its safe handling. The molecule incorporates two key functional groups that inform our risk assessment: the strained azetidine ring and the acidic carboxylic acid group.
The Azetidine Moiety: The four-membered azetidine ring is subject to significant ring strain. This can make it susceptible to nucleophilic ring-opening reactions, particularly with strong acids or bases.[1] The parent compound, azetidine, is known to be a flammable and corrosive chemical.[2][3][4] Therefore, it is prudent to assume that 3-Ethylazetidine-3-carboxylic acid may possess similar corrosive or irritant properties.
The Carboxylic Acid Moiety: Carboxylic acids, while often weak acids, can be corrosive or irritant to the skin and eyes.[5][6] As this compound is expected to be a solid powder, inhalation of dust can also cause respiratory tract irritation.[7][8]
Given these structural characteristics, a comprehensive hazard assessment mandates a cautious approach. The following table summarizes the anticipated hazards.
Hazard Category
Anticipated Risk
Rationale
Skin Corrosion/Irritation
High
Potential for irritation or burns based on azetidine and carboxylic acid functionalities.[2][6]
Serious Eye Damage/Irritation
High
Direct contact with dust or splashes can cause serious eye irritation or damage.[2][9]
Respiratory Irritation
Moderate to High
Inhalation of airborne dust can irritate the respiratory system.[8][9]
Acute Toxicity (Oral)
Moderate
Assumed to be harmful if swallowed, a common characteristic of related compounds.[2][3]
Core Directive: Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the diligent and correct use of Personal Protective Equipment. All handling of 3-Ethylazetidine-3-carboxylic acid must be performed with the following PPE as a mandatory minimum.
PPE Category
Specification
Justification
Eye/Face Protection
Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7][10][11] A face shield should be worn over goggles during procedures with a high splash risk.
Protects against accidental splashes and airborne dust particles reaching the eyes.[2]
Provides a barrier against skin contact. Gloves must be inspected for defects before each use and disposed of properly after handling.[7][13]
Skin & Body Protection
A standard laboratory coat.[1][9] For large-scale operations or spill response, a chemical-resistant apron or full-body suit is required.[2]
Prevents incidental skin contact with contaminated surfaces or through small spills.
Respiratory Protection
All handling of the solid compound should occur within a certified chemical fume hood.[9] If a fume hood is unavailable or in an emergency, a NIOSH/MSHA-approved respirator with appropriate filters for organic vapors and particulates is necessary.[2][10]
Minimizes the risk of inhaling hazardous dust or aerosols.[7][8][14]
Operational Plan: From Benchtop to Disposal
A holistic safety strategy extends beyond PPE to encompass engineering controls and standardized procedures for handling and disposal.
Engineering Controls & Safe Handling
The most effective way to prevent exposure is to handle 3-Ethylazetidine-3-carboxylic acid within a properly functioning chemical fume hood.[9] This engineering control captures airborne particles at the source, protecting the user.
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[13] Confirm the location of the nearest emergency eyewash station and safety shower.[15]
Donning PPE: Put on all required PPE as specified in the table above.
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or within a container inside the fume hood to contain any dust. Avoid creating dust clouds by handling the material gently.[7][8]
Post-Handling: After use, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[5][7][16]
Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water. Wash hands thoroughly after removing gloves.[13]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accident.
In Case of a Spill:
Minor Spill (inside a fume hood):
Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[2] Do not use combustible materials like paper towels for initial containment.
Carefully collect the absorbed material into a labeled hazardous waste container.[1]
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Major Spill (outside a fume hood):
Evacuate all non-essential personnel from the area and restrict access.[2][7]
If the material is flammable, eliminate all ignition sources.[4]
Alert your institution's Environmental Health and Safety (EHS) office immediately.
In Case of Personal Exposure:
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7][15] Seek immediate medical attention.
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
Disposal Plan
Disposal of 3-Ethylazetidine-3-carboxylic acid and its containers must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2]
Step-by-Step Disposal Workflow:
Segregation: Keep waste containing this compound separate from other waste streams to prevent inadvertent reactions.[2]
Containerization: Use a designated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene).[1]
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Ethylazetidine-3-carboxylic acid," and the associated hazards (e.g., "Irritant," "Corrosive").[1]
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.[9]
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[1]
Workflow Visualization
The following diagram outlines the comprehensive workflow for safely handling 3-Ethylazetidine-3-carboxylic acid, from initial preparation to final disposal.